NSC16168
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-amino-5-(4-methylphenyl)sulfonyloxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO9S3/c1-10-2-4-12(5-3-10)30(25,26)27-16-9-14(29(22,23)24)7-11-6-13(28(19,20)21)8-15(18)17(11)16/h2-9H,18H2,1H3,(H,19,20,21)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQWUYNDHGXLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218502 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6837-93-0 | |
| Record name | 4-Amino-5-[[(4-methylphenyl)sulfonyl]oxy]-2,7-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6837-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kyselina o-tosyl-h | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NSC16168: A Technical Guide to its Mechanism of Action as an ERCC1-XPF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC16168 is a small molecule inhibitor that has been identified as a specific and potent antagonist of the ERCC1-XPF endonuclease complex.[1][2][3][4][5] This complex is a critical component of the nucleotide excision repair (NER) pathway, which is responsible for repairing a wide range of DNA lesions, including those induced by platinum-based chemotherapies such as cisplatin (B142131).[1][3][6] By inhibiting ERCC1-XPF, this compound blocks a crucial DNA repair mechanism in cancer cells, thereby sensitizing them to the cytotoxic effects of DNA-damaging agents. This guide provides an in-depth overview of the mechanism of action of this compound, including its effects on relevant signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of ERCC1-XPF Endonuclease Activity
The primary mechanism of action of this compound is the direct inhibition of the 5'-3' structure-specific endonuclease activity of the ERCC1-XPF heterodimer.[1][2][3] This enzymatic activity is essential for the incision of damaged DNA strands during the NER process. Electrophoretic mobility shift assays have demonstrated that this compound does not prevent the binding of the ERCC1-XPF complex to DNA, suggesting that the compound likely targets the catalytic activity of the enzyme rather than its DNA binding affinity.[1][2][7]
Signaling Pathway Context
This compound's therapeutic potential stems from its ability to disrupt the Nucleotide Excision Repair (NER) pathway. The following diagram illustrates the NER pathway and the point of intervention by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.
| Parameter | Value | Assay | Reference |
| IC50 vs. ERCC1-XPF | 0.42 μM | High-Throughput Fluorescence Assay | [2] |
| Cell Line | Treatment | Cisplatin IC50 | Fold Change in Cisplatin Sensitivity | Reference |
| H460 (Lung Cancer) | Cisplatin alone | ~5 μM | - | [7] |
| H460 (Lung Cancer) | Cisplatin + 25 μM this compound | ~1.5 μM | ~3.3 | [7] |
| H460 (Lung Cancer) | Cisplatin + 50 μM this compound | ~1.5 μM | ~3.3 | [7] |
| Parameter | Value | Model | Reference |
| Dosage | 20 mg/kg | H460 Lung Cancer Xenograft | [7] |
| Administration | Intraperitoneal (i.p.), twice daily | H460 Lung Cancer Xenograft | [7] |
| Outcome | Potentiated cisplatin antitumor activity | H460 Lung Cancer Xenograft | [7] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
High-Throughput Screening (HTS) for ERCC1-XPF Inhibitors
This assay was designed to identify small molecule inhibitors of ERCC1-XPF endonuclease activity in a 96-well format.
Protocol:
-
DNA Substrate: A 26-mer hairpin DNA substrate with a 5'-FAM (fluorescein) label and a 3'-Dabcyl quencher is used. In its intact state, the quencher suppresses the fluorescence of the FAM label.
-
Reaction Mixture: The reaction is performed in a 96-well plate containing the fluorescent DNA substrate in a buffer solution.
-
Compound Addition: Test compounds, including this compound, are added to the wells.
-
Enzyme Reaction: The reaction is initiated by the addition of purified human ERCC1-XPF protein.
-
Incision and Signal Generation: If ERCC1-XPF is active, it cleaves the DNA substrate, separating the FAM label from the quencher and resulting in an increase in fluorescence.
-
Detection: The fluorescence intensity is measured over time using a plate reader. A reduction in the rate of fluorescence increase in the presence of a compound indicates inhibition of ERCC1-XPF activity.
In Vitro Gel-Based Nuclease Assay
This assay validates the inhibitory effect of this compound on ERCC1-XPF activity.
Protocol:
-
DNA Substrate Preparation: A 26-mer DNA substrate is labeled on the 5'-terminus with [γ-³²P]-ATP using T4 polynucleotide kinase.[2] The labeled strand is then annealed to its complementary strand.[2]
-
Reaction: The radiolabeled DNA substrate is incubated with purified ERCC1-XPF enzyme in the presence of varying concentrations of this compound.
-
Reaction Termination: The reaction is stopped by the addition of a loading dye containing formamide (B127407) and EDTA.
-
Gel Electrophoresis: The reaction products are separated on a denaturing polyacrylamide gel.
-
Visualization: The gel is exposed to a phosphor screen, and the cleaved and uncleaved DNA fragments are visualized and quantified. A decrease in the amount of cleaved product with increasing concentrations of this compound confirms its inhibitory activity.
Electrophoretic Mobility Shift Assay (EMSA)
This assay determines if this compound affects the binding of ERCC1-XPF to its DNA substrate.
Protocol:
-
Probe Preparation: The same 26-mer DNA substrate used in the nuclease assay is radiolabeled.
-
Binding Reaction: Purified ERCC1-XPF protein is incubated with the radiolabeled DNA probe in a binding buffer. Varying concentrations of this compound are included in the binding reactions.
-
Gel Electrophoresis: The protein-DNA complexes are separated from the free DNA probe on a native polyacrylamide gel.
-
Visualization: The gel is dried and exposed to a phosphor screen. A lack of change in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates that the compound does not inhibit the binding of ERCC1-XPF to the DNA.[1][2]
Cell Viability and Clonogenic Survival Assays
These assays assess the ability of this compound to potentiate the cytotoxicity of cisplatin in cancer cells.
Protocol:
-
Cell Culture: H460 non-small cell lung cancer cells are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of cisplatin, either alone or in combination with a fixed concentration of this compound.
-
Clonogenic Survival:
-
After treatment, cells are harvested, counted, and seeded at low density in fresh media.
-
Plates are incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed, stained with crystal violet, and counted. The surviving fraction is calculated relative to untreated controls.
-
-
Data Analysis: The IC50 of cisplatin (the concentration required to inhibit colony formation by 50%) is determined for each treatment condition. A decrease in the cisplatin IC50 in the presence of this compound indicates potentiation of cytotoxicity.
In Vivo Xenograft Studies
These studies evaluate the in vivo efficacy of this compound in combination with cisplatin.
Protocol:
-
Animal Model: Athymic nude mice are used.
-
Tumor Inoculation: H460 cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Grouping: Once tumors reach a specified volume, mice are randomized into four treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.
-
Treatment Administration: this compound is administered intraperitoneally at 20 mg/kg twice daily. Cisplatin is also administered according to a standard dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth curves are plotted for each group to assess the anti-tumor efficacy of the different treatments. The combination of this compound and cisplatin has been shown to significantly inhibit tumor growth compared to either agent alone.[7]
Conclusion
This compound is a promising preclinical candidate that acts as a specific inhibitor of the ERCC1-XPF endonuclease. Its mechanism of action, centered on the disruption of the Nucleotide Excision Repair pathway, provides a clear rationale for its use in combination with DNA-damaging chemotherapeutics like cisplatin. The quantitative data and experimental evidence to date strongly support its potential to overcome resistance to platinum-based therapies in cancer. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic utility. As of now, there is no publicly available information on clinical trials specifically for this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 6. Unveiling Novel ERCC1–XPF Complex Inhibitors: Bridging the Gap from In Silico Exploration to Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: NSC16168 as a Potent Inhibitor of the ERCC1-XPF Endonuclease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ERCC1-XPF heterodimer is a critical structure-specific endonuclease involved in multiple DNA repair pathways, most notably Nucleotide Excision Repair (NER). Its role in repairing DNA damage induced by platinum-based chemotherapies, such as cisplatin (B142131), makes it a compelling target for overcoming chemoresistance in cancer. This technical guide provides a comprehensive overview of NSC16168, a small molecule inhibitor of ERCC1-XPF. We delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed protocols for the essential experiments used to characterize its activity. Furthermore, this guide includes visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's role in potentiating the efficacy of existing cancer therapies.
Introduction: The Role of ERCC1-XPF in DNA Repair and Chemoresistance
The Excision Repair Cross-Complementation group 1 (ERCC1) and Xeroderma Pigmentosum group F (XPF) proteins form an obligate heterodimer that functions as a 5'-3' structure-specific endonuclease. This complex is essential for the repair of a wide range of DNA lesions, including bulky adducts and interstrand crosslinks (ICLs) induced by agents like cisplatin.[1][2] The ERCC1-XPF complex is a key player in several DNA repair pathways:
-
Nucleotide Excision Repair (NER): ERCC1-XPF is responsible for making the 5' incision to the DNA lesion, a critical step in the removal of damaged nucleotides.[3][4][5]
-
Interstrand Crosslink (ICL) Repair: This pathway is crucial for resolving ICLs, which are highly cytotoxic lesions that block DNA replication and transcription.[2][3][5]
-
Double-Strand Break (DSB) Repair: ERCC1-XPF participates in certain sub-pathways of homologous recombination, such as single-strand annealing (SSA).[2][3]
High expression levels of ERCC1 have been correlated with poor responses to platinum-based chemotherapy in various cancers, including non-small cell lung cancer, ovarian cancer, and melanoma.[2][6] This has led to the hypothesis that inhibiting ERCC1-XPF could be a viable strategy to sensitize cancer cells to DNA-damaging agents and overcome chemoresistance.[2][7]
This compound: A Specific Inhibitor of ERCC1-XPF
This compound has been identified as a potent and specific small molecule inhibitor of the ERCC1-XPF endonuclease.[1][8][9] Through high-throughput screening, this compound was discovered to inhibit the nuclease activity of ERCC1-XPF in the nanomolar range.[1]
Mechanism of Action
This compound directly inhibits the endonuclease activity of the ERCC1-XPF complex.[1] Importantly, studies have shown that it does not inhibit the binding of ERCC1-XPF to DNA, suggesting that its mechanism is focused on blocking the catalytic function of the enzyme.[1][10] Further characterization has revealed that this compound is a slowly to moderately reversible inhibitor.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cancer cells.
| Parameter | Value | Assay | Reference |
| IC50 vs. ERCC1-XPF | ~420 nM (0.42 µM) | Fluorescence-based HTS | [1][8][9] |
| IC50 vs. ERCC1-XPF | ~500 nM | Gel-based nuclease assay | [1] |
| Specificity | No significant inhibition | HhaI endonuclease assay | [1] |
| Specificity | Minimal to no effect | XPG endonuclease assay | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Treatment | Effect | Reference |
| H460 (Lung Cancer) | This compound (up to 50 µM) | No inherent cytotoxicity | [1][8] |
| H1299 (Lung Cancer) | This compound | No inherent cytotoxicity | [1] |
| H460 | This compound + Cisplatin | Potentiated cisplatin cytotoxicity | [1][8] |
| H1299 | This compound + Cisplatin | Potentiated cisplatin cytotoxicity | [1] |
| H460 | This compound (25:1 ratio with cisplatin) | Combination treatment showed enhanced cell killing | [1] |
Table 2: Cellular Activity of this compound
| Model | Treatment | Outcome | Reference |
| H460 Lung Cancer Xenograft | This compound (20 mg/kg, i.p. daily) | Minimal effect on tumor growth alone, no toxicity | [1][8] |
| H460 Lung Cancer Xenograft | Cisplatin (3 mg/kg, i.p. twice a week) | Initial tumor response, followed by regrowth | [1] |
| H460 Lung Cancer Xenograft | This compound + Cisplatin | Significant potentiation of cisplatin's antitumor activity | [1][8] |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro ERCC1-XPF Nuclease Assay (Gel-Based)
This assay directly measures the endonuclease activity of purified ERCC1-XPF on a DNA substrate.
Materials:
-
Purified recombinant ERCC1-XPF protein
-
Fluorescently labeled DNA substrate (e.g., a stem-loop oligonucleotide)
-
Nuclease assay buffer (e.g., 25 mM HEPES pH 8.0, 40 mM NaCl, 10% glycerol, 0.5 mM β-mercaptoethanol, 0.1 mg/ml BSA, and 0.4 mM MnCl2 or 2 mM MgCl2)
-
This compound stock solution (in DMSO)
-
Stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
-
Fluorescence imager
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the nuclease assay buffer, a fixed concentration of the DNA substrate (e.g., 100 fmol), and purified ERCC1-XPF protein (e.g., 20-200 fmol).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the respective tubes.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reactions by adding an equal volume of stop buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
Visualize the gel using a fluorescence imager and quantify the intensity of the cleaved product and the uncleaved substrate bands.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine if this compound affects the DNA binding activity of ERCC1-XPF.
Materials:
-
Purified recombinant ERCC1-XPF protein
-
Radiolabeled or fluorescently labeled DNA probe with a structure recognized by ERCC1-XPF
-
Binding buffer (e.g., 25 mM HEPES pH 8.0, 40 mM NaCl, 15% glycerol, 0.5 mM β-mercaptoethanol, 0.1 mg/ml BSA)
-
This compound stock solution (in DMSO)
-
Native polyacrylamide gel (e.g., 4-6%)
-
TBE or TGE buffer
-
Autoradiography film or fluorescence imager
Procedure:
-
Prepare binding reactions in microcentrifuge tubes. Each reaction should contain the binding buffer and the labeled DNA probe (e.g., 50 fmol).
-
Add varying concentrations of this compound or DMSO to the respective tubes.
-
Add a fixed amount of purified ERCC1-XPF protein to each reaction and incubate at room temperature for 20-30 minutes.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE or TGE buffer at 4°C.
-
Dry the gel (if using a radiolabeled probe) and expose it to autoradiography film or visualize it directly using a fluorescence imager.
-
Analyze the gel for a shift in the mobility of the DNA probe, indicating the formation of a DNA-protein complex.
Clonogenic Survival Assay
This assay assesses the long-term ability of cells to proliferate and form colonies after treatment with this compound and/or cisplatin.
Materials:
-
Cancer cell lines (e.g., H460, H1299)
-
Complete cell culture medium
-
This compound and cisplatin stock solutions
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the control.
In Vivo Xenograft Study
This study evaluates the effect of this compound and cisplatin on tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for injection (e.g., H460)
-
Matrigel (optional)
-
This compound and cisplatin formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10^6 H460 cells) into the flank of each mouse.[1]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, this compound + cisplatin).[1]
-
Administer the treatments according to a predefined schedule. For example, this compound (20 mg/kg) can be administered daily via intraperitoneal (i.p.) injection, and cisplatin (3 mg/kg) can be administered twice a week via i.p. injection for a specified duration (e.g., 10 days).[1]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Plot tumor growth curves for each treatment group to assess the efficacy of the different therapies.
Visualizations
Signaling and Repair Pathways
Caption: Role of ERCC1-XPF in NER and its inhibition by this compound.
Experimental Workflows
Caption: High-throughput screening workflow for identifying ERCC1-XPF inhibitors.
Caption: Workflow for in vivo xenograft studies.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of ERCC1-XPF inhibitors. Its ability to specifically inhibit the nuclease activity of ERCC1-XPF and potentiate the efficacy of cisplatin in preclinical models provides a strong rationale for further investigation.[1] Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this compound analogs. Additionally, further in vivo studies in a broader range of cancer models are warranted to fully elucidate its therapeutic potential. The development of potent and specific ERCC1-XPF inhibitors like this compound holds significant promise for improving the outcomes of patients receiving platinum-based chemotherapy.
References
- 1. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. The active site of the DNA repair endonuclease XPF–ERCC1 forms a highly conserved nuclease motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of DNA adducts in cells exposed to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholarly Article or Book Chapter | Purification and Characterization of the XPF-ERCC1 Complex of Human DNA Repair Excision Nuclease | ID: 37720n67w | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Clonogenic Assay [bio-protocol.org]
NSC16168: A Technical Guide to its Interaction with DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC16168 is a potent small molecule inhibitor of the Excision Repair Cross-Complementation Group 1-Xeroderma Pigmentosum Group F (ERCC1-XPF) endonuclease, a critical enzyme in multiple DNA repair pathways. By targeting this central node of DNA damage response, this compound has demonstrated significant potential as a chemosensitizing agent, particularly in combination with platinum-based therapies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its impact on key DNA repair pathways including Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ), and detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.
Core Mechanism of Action
This compound functions as a specific inhibitor of the ERCC1-XPF heterodimeric endonuclease.[1][2][3] This enzyme plays a crucial role in recognizing and incising specific DNA structures, making it indispensable for the repair of a wide range of DNA lesions. The primary consequence of this compound's interaction with ERCC1-XPF is the abrogation of its endonuclease activity, leading to the accumulation of unrepaired DNA damage and subsequent potentiation of the cytotoxic effects of DNA-damaging agents like cisplatin (B142131).[4][5]
Impact on DNA Repair Pathways
The central role of ERCC1-XPF in multiple DNA repair pathways makes it an attractive target for therapeutic intervention. This compound's inhibitory action has significant downstream effects on several of these critical cellular processes.
Nucleotide Excision Repair (NER)
The NER pathway is responsible for removing bulky DNA adducts, such as those induced by platinum-based chemotherapy. ERCC1-XPF is a key player in NER, where it is responsible for making the 5' incision to the DNA lesion, a critical step in the excision of the damaged segment.[5] By inhibiting ERCC1-XPF, this compound effectively blocks this incision step, leading to the persistence of cytotoxic DNA adducts and sensitizing cancer cells to drugs like cisplatin.[4]
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)
ERCC1-XPF is also critically involved in the repair of DNA double-strand breaks (DSBs) through its role in processing 3' single-stranded DNA flaps. This activity is essential for specific sub-pathways of both HR and NHEJ. In HR, ERCC1-XPF participates in the single-strand annealing (SSA) sub-pathway. In NHEJ, it is involved in microhomology-mediated end joining (MMEJ). By cleaving these 3' overhangs, ERCC1-XPF facilitates the proper alignment and ligation of broken DNA ends. While direct quantitative data on the effect of this compound on HR and NHEJ efficiency is limited, its inhibition of ERCC1-XPF is expected to impair these repair processes, particularly in contexts where 3' flap processing is required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Estrogen/progestogen Receptor | TargetMol [targetmol.com]
- 4. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
The Role of NSC16168 in Nucleotide Excision Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the human genome is under constant assault from endogenous and exogenous agents, necessitating robust DNA repair mechanisms. Nucleotide Excision Repair (NER) is a critical pathway responsible for removing a wide array of bulky, helix-distorting DNA lesions, including those induced by platinum-based chemotherapeutics like cisplatin (B142131). A key player in the NER pathway is the ERCC1-XPF endonuclease, which performs a crucial incision step. Consequently, inhibitors of ERCC1-XPF are of significant interest as potential enhancers of chemotherapy. This technical guide provides an in-depth overview of NSC16168, a small molecule inhibitor of ERCC1-XPF. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize its role in the NER pathway.
Introduction to Nucleotide Excision Repair and ERCC1-XPF
The Nucleotide Excision Repair (NER) pathway is a sophisticated cellular mechanism that recognizes and eliminates a broad spectrum of DNA damage that distorts the DNA double helix.[1] This includes damage from UV radiation, environmental mutagens, and chemotherapeutic agents. The NER pathway can be broadly divided into two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes.[1]
A critical step in the NER process is the dual incision of the damaged DNA strand on both sides of the lesion, excising a short oligonucleotide containing the damage. The ERCC1-XPF (Excision Repair Cross-Complementation group 1 - Xeroderma Pigmentosum group F) heterodimer is a structure-specific endonuclease responsible for the 5' incision during this process.[2][3] Given its essential role, the inhibition of ERCC1-XPF presents a promising strategy to potentiate the effects of DNA-damaging cancer therapies.
This compound: A Specific Inhibitor of ERCC1-XPF
This compound has been identified as a specific and potent inhibitor of the ERCC1-XPF endonuclease.[4][5] By targeting this key enzyme in the NER pathway, this compound effectively hampers the cell's ability to repair certain types of DNA damage, thereby enhancing the efficacy of DNA-damaging agents.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | Value | Assay | Reference |
| IC50 for ERCC1-XPF Inhibition | 0.42 µM | Fluorescence-based nuclease assay | [5] |
Table 1: In Vitro Inhibition of ERCC1-XPF by this compound
| Cell Line | Treatment | Time Point | Remaining Cisplatin-DNA Adducts (%) | Reference |
| H460 | Cisplatin only | 72 hours | ~15% | [4] |
| H460 | Cisplatin + this compound (Hit 2) | 72 hours | ~60% | [4] |
Table 2: Effect of this compound on the Repair of Cisplatin-Induced DNA Adducts in H460 Lung Cancer Cells
| Parameter | Value | Animal Model | Reference |
| Dosage | 20 mg/kg | H460 lung cancer xenografts in mice | [5] |
| Administration Route | Intraperitoneal (IP) | H460 lung cancer xenografts in mice | [5] |
| Dosing Schedule | Twice daily | H460 lung cancer xenografts in mice | [5] |
Table 3: In Vivo Dosing of this compound
Signaling Pathways and Experimental Workflows
The Nucleotide Excision Repair Pathway and this compound's Point of Intervention
The following diagram illustrates the key steps of the Nucleotide Excision Repair pathway and highlights the inhibitory action of this compound on the ERCC1-XPF complex.
Caption: The Nucleotide Excision Repair (NER) pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the effectiveness of an ERCC1-XPF inhibitor like this compound.
Caption: A logical workflow for the evaluation of this compound's efficacy from in vitro to in vivo models.
Detailed Experimental Protocols
Fluorescence-Based ERCC1-XPF Inhibition Assay
This protocol is adapted from high-throughput screening methods used to identify inhibitors of DNA repair enzymes.
Objective: To quantify the inhibitory effect of this compound on the nuclease activity of purified ERCC1-XPF protein.
Materials:
-
Purified recombinant ERCC1-XPF protein
-
Fluorescently labeled DNA substrate (e.g., a stem-loop oligonucleotide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 40 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 384-well plate, add the fluorescently labeled DNA substrate to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the purified ERCC1-XPF protein to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity in each well using a plate reader. The cleavage of the DNA substrate by ERCC1-XPF separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
ELISA for Cisplatin-DNA Adducts
This protocol allows for the quantification of cisplatin-induced DNA adducts in cellular DNA.
Objective: To measure the levels of cisplatin-DNA adducts in cells treated with cisplatin with or without this compound.
Materials:
-
H460 cells
-
Cisplatin
-
This compound
-
DNA extraction kit
-
Anti-cisplatin-DNA adduct antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well ELISA plates
-
Spectrophotometer
Procedure:
-
Seed H460 cells in culture plates and allow them to adhere.
-
Treat the cells with cisplatin alone or in combination with this compound for a specified duration (e.g., 2 hours).
-
After treatment, wash the cells and incubate them in fresh media for various time points (e.g., 0, 24, 48, 72 hours) to allow for DNA repair.
-
At each time point, harvest the cells and extract genomic DNA using a DNA extraction kit.
-
Denature the extracted DNA by heating.
-
Coat a 96-well ELISA plate with the denatured DNA samples.
-
Block the plate to prevent non-specific antibody binding.
-
Incubate the plate with the primary antibody specific for cisplatin-DNA adducts.
-
Wash the plate and incubate with the HRP-conjugated secondary antibody.
-
Add the TMB substrate and measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
The amount of adduct is inversely proportional to the signal. Create a standard curve with known amounts of platinated DNA to quantify the adduct levels in the experimental samples.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Objective: To determine the effect of this compound on the ability of cancer cells to form colonies after cisplatin treatment.
Materials:
-
H460 or H1299 cells
-
Cisplatin
-
This compound
-
Cell culture medium
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treat cells with varying concentrations of cisplatin, this compound, or a combination of both for a defined period (e.g., 24 hours).
-
After treatment, trypsinize the cells and count them.
-
Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Conclusion
This compound is a promising small molecule inhibitor of the ERCC1-XPF endonuclease, a critical component of the Nucleotide Excision Repair pathway. By disrupting DNA repair, this compound has been shown to significantly enhance the cytotoxic effects of cisplatin in cancer cells, both in vitro and in vivo. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the NER pathway to overcome chemotherapy resistance. Further investigation into the therapeutic potential of this compound and similar inhibitors is warranted and holds the potential to improve outcomes for cancer patients.
References
- 1. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Roles of the ERCC1-XPF Endonuclease in DNA Repair and Resistance to Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
Potentiation of Cisplatin Efficacy by NSC16168: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and experimental validation of NSC16168 as a potent potentiator of cisplatin's anti-cancer efficacy. The core of this guide focuses on the inhibition of the ERCC1-XPF DNA repair pathway by this compound, leading to enhanced cytotoxicity of cisplatin (B142131) in cancer cells. This document outlines the key quantitative data, detailed experimental protocols, and the underlying signaling pathways and experimental workflows.
Core Concept: Overcoming Cisplatin Resistance
Cisplatin is a cornerstone of chemotherapy for various cancers; however, its efficacy is often limited by intrinsic or acquired resistance. A key mechanism of this resistance is the cellular DNA repair machinery, which removes cisplatin-induced DNA adducts, allowing cancer cells to survive and proliferate. The ERCC1-XPF endonuclease is a critical component of the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing these DNA lesions.[1][2] this compound is a small molecule inhibitor that specifically targets the ERCC1-XPF complex, thereby preventing the repair of cisplatin-induced DNA damage and enhancing its therapeutic effect.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the potentiation of cisplatin efficacy by this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Comments |
| ERCC1-XPF Inhibition IC50 | 0.42 µM | - | In vitro nuclease assay.[3][5] |
| Concentration Range | 0-50 µM | H460 | Used in cell viability assays to demonstrate potentiation of cisplatin.[3][5] |
| Combination Ratio | 25:1 (this compound:Cisplatin) | H460 | Constant ratio used in combination treatment studies.[1][4] |
Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin
| Parameter | Value | Animal Model | Comments |
| This compound Dosage | 20 mg/kg | H460 Lung Cancer Xenografts | Administered intraperitoneally (i.p.) daily.[1][4] |
| Cisplatin Dosage | 3 mg/kg | H460 Lung Cancer Xenografts | Administered i.p. twice a week for 10 days.[1] |
| Outcome | - | H460 Lung Cancer Xenografts | Combination treatment significantly inhibited tumor growth compared to either agent alone.[1][3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its identification and validation.
References
- 1. The active site of the DNA repair endonuclease XPF–ERCC1 forms a highly conserved nuclease motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccij-online.org [ccij-online.org]
- 3. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
NSC16168 as a Chemosensitizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC16168 is a small molecule inhibitor that has demonstrated significant potential as a chemosensitizing agent, particularly in the context of platinum-based chemotherapy. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with the use of this compound to enhance the efficacy of chemotherapeutic drugs. The primary focus of this document is on its well-documented interaction with cisplatin (B142131).
Core Mechanism of Action: Inhibition of ERCC1-XPF Endonuclease
The principal mechanism by which this compound exerts its chemosensitizing effect is through the specific inhibition of the ERCC1-XPF heterodimer, a crucial component of the Nucleotide Excision Repair (NER) pathway.[1][2][3] The ERCC1-XPF complex is a structure-specific endonuclease responsible for the 5' incision during the removal of DNA lesions, including the intrastrand and interstrand crosslinks induced by cisplatin.[1][2][3] By inhibiting ERCC1-XPF, this compound compromises the cell's ability to repair cisplatin-induced DNA damage, leading to an accumulation of cytotoxic lesions and subsequently, enhanced cancer cell death.[1][2][3]
This compound has been identified as a specific inhibitor of ERCC1-XPF with an IC50 value of 0.42 μM.[4][5]
Signaling Pathway of Cisplatin-Induced DNA Damage and this compound Intervention
References
- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
NSC16168 in Lung Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule NSC16168 and its role in lung cancer research. It is designed to be a comprehensive resource for professionals in the field, detailing the compound's mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Core Concept: Overcoming Chemotherapy Resistance
A significant challenge in treating non-small cell lung cancer (NSCLC) is the development of resistance to platinum-based chemotherapies like cisplatin (B142131).[1] One of the key mechanisms of this resistance is the cancer cells' ability to repair the DNA damage induced by these drugs.[1] this compound has emerged as a promising agent to counteract this resistance by targeting a critical component of the DNA repair machinery.
Mechanism of Action: Inhibition of the ERCC1-XPF Endonuclease
This compound functions as a specific inhibitor of the ERCC1-XPF heterodimer, a structure-specific endonuclease.[2][3] This enzyme complex is a crucial component of the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing a wide range of DNA lesions, including the intrastrand crosslinks and adducts created by cisplatin.[1][4]
By inhibiting the endonuclease activity of ERCC1-XPF, this compound prevents the repair of cisplatin-induced DNA damage. This leads to an accumulation of DNA lesions, which in turn blocks DNA replication and transcription, ultimately triggering apoptosis and enhancing cancer cell death.[1] It is important to note that this compound does not inhibit the binding of the ERCC1-XPF complex to DNA but rather its cutting activity.[1][4]
Signaling Pathway of this compound Action
References
- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 4. oncotarget.com [oncotarget.com]
NSC16168: A Technical Guide to Overcoming Cisplatin Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NSC16168, a small molecule inhibitor of the ERCC1-XPF endonuclease complex, and its role in potentiating cisplatin (B142131) efficacy in cancer cells. Cisplatin is a cornerstone of chemotherapy for various cancers, but intrinsic and acquired resistance, often mediated by enhanced DNA repair mechanisms, limits its effectiveness. This compound represents a promising strategy to counteract this resistance by targeting a critical node in the DNA repair machinery.
Core Mechanism of Action: Inhibition of ERCC1-XPF
Cisplatin exerts its cytotoxic effects by forming DNA adducts, primarily intrastrand and interstrand crosslinks, which block DNA replication and transcription, ultimately leading to apoptosis.[1] A key mechanism of cisplatin resistance is the upregulation of the Nucleotide Excision Repair (NER) pathway, which efficiently removes these DNA lesions.[1] The ERCC1-XPF (Excision Repair Cross-Complementation Group 1/Xeroderma Pigmentosum Group F) heterodimer is a structure-specific endonuclease that plays an essential role in the NER pathway by making the 5' incision to the DNA damage.[1][2]
This compound has been identified as a specific and potent inhibitor of the endonuclease activity of ERCC1-XPF.[1][3][4] By inhibiting ERCC1-XPF, this compound prevents the repair of cisplatin-induced DNA adducts, leading to their accumulation and enhanced cancer cell death.[1][2] This mechanism effectively resensitizes cisplatin-resistant cancer cells to the chemotherapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and application of this compound in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | This compound IC₅₀ | Assay Type | Reference |
| ERCC1-XPF Endonuclease | 0.42 µM (420 nM) | High-Throughput Screen (HTS) | [1][3][4] |
| APE1 Endonuclease | ~7 µM | (Not specified) | [1] |
Table 2: In Vitro Combination Studies of this compound and Cisplatin in H460 Lung Cancer Cells
| Treatment | Concentration Range (this compound) | Concentration Range (Cisplatin) | Ratio (this compound:Cisplatin) | Assay Type | Outcome | Reference |
| Combination Therapy | 3.9 - 62.5 µM | 0.16 - 2.5 µM | 25:1 | Clonogenic Survival | Potentiated cisplatin cytotoxicity | [1] |
| Single Agent | 25 µM and 50 µM | Titrated | N/A | Clonogenic Survival | Assessed baseline toxicity | [3] |
Table 3: In Vivo Xenograft Study of this compound and Cisplatin
| Animal Model | Treatment Group | This compound Dosage | Cisplatin Dosage | Administration Route | Outcome | Reference |
| H460 Lung Cancer Xenograft | Combination | 20 mg/kg (daily) | 3 mg/kg (twice a week) | Intraperitoneal (i.p.) | Significantly inhibited tumor growth compared to cisplatin alone | [1][3][4] |
| This compound Alone | 20 mg/kg (daily) | N/A | i.p. | Minimally affected tumor growth; no signs of toxicity | [1][3] | |
| Cisplatin Alone | N/A | 3 mg/kg (twice a week) | i.p. | Initial delay in tumor growth followed by continued growth | [1] | |
| Control | Vehicle | Vehicle | i.p. | Uninhibited tumor growth | [1] |
Signaling Pathway and Mechanism of Action
The primary mechanism by which this compound overcomes cisplatin resistance is through the direct inhibition of the ERCC1-XPF endonuclease within the Nucleotide Excision Repair (NER) pathway.
References
- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
Unveiling the Potency of NSC16168: A Technical Guide to its IC50 Determination and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of NSC16168, a specific inhibitor of the Excision Repair Cross-Complementation Group 1-Xeroderma Pigmentosum Group F (ERCC1-XPF) nuclease. Tailored for researchers, scientists, and professionals in drug development, this document details the determination of this compound's half-maximal inhibitory concentration (IC50), its mechanism of action, and its synergistic effects with platinum-based chemotherapy.
Abstract
This compound has been identified as a potent and specific inhibitor of the ERCC1-XPF endonuclease, a key enzyme in the Nucleotide Excision Repair (NER) pathway. This pathway is critical for repairing DNA damage induced by chemotherapy agents such as cisplatin (B142131). Inhibition of ERCC1-XPF by this compound has been shown to sensitize cancer cells to cisplatin, offering a promising strategy to overcome chemoresistance. This guide summarizes the key quantitative data, outlines the detailed experimental protocols for IC50 determination, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against ERCC1-XPF and its cellular effects in combination with cisplatin have been quantified across various studies. The following tables summarize the key IC50 values.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | ERCC1-XPF (Fluorescence-based assay) | N/A | 0.42 µM (420 nM) | [1][2][3] |
| This compound | ERCC1-XPF (Gel-based assay) | N/A | ~500 nM |
Table 1: In Vitro Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against its direct target, the ERCC1-XPF nuclease, as determined by biochemical assays.
| Cell Line | Treatment | Cisplatin IC50 | Fold Sensitization |
| H460 | Cisplatin alone | - | N/A |
| H460 | Cisplatin + 25 µM this compound | - | ~3-fold |
| H460 | Cisplatin + 50 µM this compound | - | - |
| H1299 (ERCC1 WT) | Cisplatin alone | - | N/A |
| H1299 (ERCC1 WT) | Cisplatin + this compound | - | Significant |
| H1299 (ERCC1 KO) | Cisplatin alone | - | N/A |
Table 2: Potentiation of Cisplatin Cytotoxicity by this compound in Lung Cancer Cell Lines. This table summarizes the effect of this compound on the IC50 of cisplatin in non-small cell lung cancer (NSCLC) cell lines, as determined by clonogenic survival assays. The "Fold Sensitization" indicates the factor by which this compound reduces the IC50 of cisplatin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.
Fluorescence-Based ERCC1-XPF Nuclease Assay
This high-throughput screening (HTS) assay is designed to identify and characterize inhibitors of ERCC1-XPF endonuclease activity. It utilizes a fluorescence resonance energy transfer (FRET) mechanism.
Principle: A stem-loop DNA substrate is synthesized with a fluorophore (e.g., 6-FAM) on the 5' end and a quencher (e.g., dabcyl) on the 3' end. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Cleavage of the substrate by ERCC1-XPF separates the fluorophore and the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Purified recombinant human ERCC1-XPF protein
-
Custom-synthesized stem-loop DNA substrate with 5'-fluorophore and 3'-quencher
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 0.5 mM DTT, 10% glycerol
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and 10 nM of the DNA substrate.
-
Add this compound at various concentrations to the wells of the 384-well plate. Include a DMSO-only control.
-
Initiate the reaction by adding 7.5 nM of purified ERCC1-XPF protein to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Clonogenic Survival Assay
This cell-based assay assesses the ability of a single cell to form a colony, thereby measuring the cytotoxic effects of a compound or combination of compounds.
Materials:
-
H460 or H1299 non-small cell lung cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cisplatin
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Seed a known number of cells (e.g., 500-1000 cells) into each well of a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of cisplatin alone, this compound alone, or a combination of both for a specified period (e.g., 2 hours for cisplatin).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days to allow for colony formation.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
-
Determine the IC50 of cisplatin in the presence and absence of this compound by plotting the surviving fraction against the drug concentration.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the action of this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
References
Unveiling NSC16168: A Selective ERCC1-XPF Inhibitor for Enhanced Chemotherapeutic Efficacy
For Immediate Release
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of NSC16168, a selective inhibitor of the Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) endonuclease. This document is intended for researchers, scientists, and drug development professionals interested in the field of DNA repair inhibition and cancer therapeutics.
Molecular Structure and Physicochemical Properties
This compound is a small molecule with the molecular formula C17H15NO9S3 and a molecular weight of 473.50 g/mol .[1] Its chemical structure is characterized by a substituted naphthalene (B1677914) core. The systematic IUPAC name and SMILES notation are provided in the table below.
| Property | Value |
| Molecular Formula | C17H15NO9S3[2][3] |
| Molecular Weight | 473.50 g/mol [1] |
| CAS Number | 6837-93-0[2][3] |
| Appearance | Off-white to light yellow solid[1] |
| SMILES | NC1=C2C(C=C(S(=O)(O)=O)C=C2OS(C3=CC=C(C)C=C3)(=O)=O)=CC(S(O)(=O)=O)=C1[1] |
| IUPAC Name | 4-amino-7-(4-methylphenyl)sulfonyloxy-6-sulfonaphthalene-1-sulfonic acid |
Mechanism of Action: Targeting the ERCC1-XPF DNA Repair Complex
This compound functions as a selective inhibitor of the ERCC1-XPF heterodimeric endonuclease, a critical enzyme complex involved in multiple DNA repair pathways.[2][4] ERCC1-XPF is responsible for making the 5' incision during the repair of bulky DNA adducts and interstrand crosslinks (ICLs), which are lesions induced by platinum-based chemotherapeutic agents like cisplatin (B142131).[4] By inhibiting the endonuclease activity of ERCC1-XPF, this compound prevents the repair of cisplatin-induced DNA damage, leading to the accumulation of cytotoxic lesions and ultimately enhancing the apoptotic effects of cisplatin in cancer cells.[4]
The following diagram illustrates the central role of ERCC1-XPF in the Nucleotide Excision Repair (NER) pathway and the inhibitory action of this compound.
Caption: Inhibition of the Nucleotide Excision Repair (NER) pathway by this compound.
Biological Activity and Efficacy
This compound has been demonstrated to be a potent and selective inhibitor of ERCC1-XPF endonuclease activity. In vitro studies have shown that it can significantly enhance the cytotoxicity of cisplatin in various cancer cell lines.
In Vitro Efficacy
| Parameter | Value | Cell Line | Reference |
| IC50 (ERCC1-XPF inhibition) | 0.42 µM | - | [1] |
| Cisplatin IC50 Potentiation | Potentiates cisplatin efficacy | H460 (Lung Cancer) | [1] |
In Vivo Efficacy
In a preclinical model using H460 lung cancer xenografts in mice, this compound demonstrated significant antitumor activity, particularly when used in combination with cisplatin.[1]
| Parameter | Value | Animal Model | Reference |
| Dosage | 20 mg/kg | H460 lung cancer xenografts | [1] |
| Administration | Intraperitoneal (ip), twice daily | H460 lung cancer xenografts | [1] |
| Outcome | Synergistically enhanced the antitumor efficacy of cisplatin | H460 lung cancer xenografts | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Fluorescence-Based ERCC1-XPF Endonuclease Activity Assay
This assay is used to quantify the enzymatic activity of the ERCC1-XPF complex and assess the inhibitory potential of compounds like this compound.
Caption: Workflow for the fluorescence-based ERCC1-XPF endonuclease activity assay.
Protocol:
-
Reaction Setup: Prepare a reaction buffer containing Tris-HCl, DTT, and MnCl2.
-
Enzyme and Inhibitor Addition: Add purified ERCC1-XPF enzyme to the reaction buffer. For inhibition studies, add varying concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding a fluorescently labeled DNA substrate. This is typically a stem-loop oligonucleotide with a fluorophore and a quencher in close proximity.
-
Incubation and Measurement: Incubate the reaction at 37°C and monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by ERCC1-XPF separates the fluorophore and quencher, resulting in a detectable signal.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of cancer cells to form colonies after treatment with this compound and/or cisplatin, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding: Seed a known number of cancer cells (e.g., H460) into multi-well plates.
-
Treatment: Treat the cells with this compound, cisplatin, or a combination of both at various concentrations. Include an untreated control group.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Staining: Fix the colonies with a solution such as methanol (B129727) and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control and plot survival curves.
In Vivo Xenograft Study
This protocol outlines the use of an animal model to evaluate the in vivo efficacy of this compound.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H460) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.
-
Drug Administration: Administer the drugs according to the predetermined schedule (e.g., this compound at 20 mg/kg, ip, twice daily; cisplatin at a clinically relevant dose).
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Plot the average tumor growth curves for each treatment group to assess the antitumor efficacy.
Conclusion
This compound is a promising selective inhibitor of the ERCC1-XPF endonuclease. Its ability to potentiate the cytotoxic effects of cisplatin in preclinical models suggests its potential as a valuable agent in combination chemotherapy for the treatment of various cancers. Further research and development are warranted to explore the full therapeutic potential of this compound.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Measuring DNA Adducts by Immunoassay (ELISA) | Springer Nature Experiments [experiments.springernature.com]
- 3. Adduct-specific monoclonal antibodies for the measurement of cisplatin-induced DNA lesions in individual cell nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Preclinical Validation of NSC16168: A Targeted Inhibitor of the ERCC1-XPF DNA Repair Endonuclease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery, screening, and preclinical evaluation of NSC16168, a small molecule inhibitor of the Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) endonuclease. ERCC1-XPF is a critical enzyme in the Nucleotide Excision Repair (NER) pathway, a key mechanism for repairing DNA damage induced by platinum-based chemotherapies such as cisplatin (B142131).[1][2][3] Overexpression of ERCC1-XPF is a known contributor to cisplatin resistance in various cancers.[4] this compound was identified through a high-throughput screening campaign and has been shown to specifically inhibit ERCC1-XPF activity, thereby sensitizing cancer cells to cisplatin. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the underlying signaling pathways associated with the preclinical development of this compound.
Introduction
Platinum-based drugs, most notably cisplatin, are a cornerstone of chemotherapy for a wide range of solid tumors, including non-small cell lung cancer (NSCLC).[5] Their cytotoxic effect is primarily mediated by the formation of DNA adducts and interstrand crosslinks (ICLs), which obstruct DNA replication and transcription, ultimately triggering apoptosis.[5] However, the efficacy of these agents is often limited by intrinsic or acquired resistance. A primary mechanism of resistance is the upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway.[4][5]
The ERCC1-XPF heterodimer is a structure-specific endonuclease that plays an indispensable role in the NER pathway by making the 5' incision to the DNA lesion.[1][3][6] Elevated levels of ERCC1-XPF have been correlated with poor prognosis and resistance to platinum-based chemotherapy in cancer patients.[4] Consequently, targeting the ERCC1-XPF complex presents a promising therapeutic strategy to overcome cisplatin resistance and enhance the efficacy of DNA-damaging agents. This guide focuses on this compound, a selective inhibitor of ERCC1-XPF, detailing its discovery and the preclinical evidence supporting its potential as a chemosensitizing agent.[6][7]
Discovery and Screening of this compound
This compound was identified through a robust high-throughput screening (HTS) of a chemical library from the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) Diversity Set. The screening assay was designed to identify small molecules that inhibit the endonuclease activity of purified ERCC1-XPF.
High-Throughput Screening (HTS) Protocol
A fluorescence-based assay was developed and optimized for a 96-well plate format to screen for inhibitors of ERCC1-XPF.[8]
-
Principle: The assay utilizes a synthetic DNA substrate with a fluorescent molecule (fluorescein) on one end and a quencher molecule on the other. In its intact state, the quencher suppresses the fluorescence. Cleavage of the substrate by ERCC1-XPF separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence. Inhibitors of ERCC1-XPF activity prevent this cleavage, thus leading to a reduction in the fluorescence signal.
-
Reagents:
-
Purified recombinant ERCC1-XPF protein (7.5 nM)
-
Fluorescently labeled DNA substrate (10 nM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM β-mercaptoethanol, 0.1 mg/ml Bovine Serum Albumin (BSA), and 5 mM MgCl2.
-
-
Procedure:
-
The ERCC1-XPF protein and the DNA substrate were incubated in the assay buffer in a 96-well plate.
-
Test compounds from the library were added to individual wells.
-
The reaction was incubated to allow for enzymatic cleavage of the substrate.
-
Fluorescence was measured using a plate reader. A decrease in fluorescence relative to a DMSO control indicated potential inhibitory activity.
-
-
Hit Identification: Compounds that demonstrated significant inhibition of ERCC1-XPF activity in the primary screen were selected as "hits" for further validation. This compound emerged as a promising hit from this screen.
Hit Validation
The inhibitory activity and specificity of this compound were confirmed through secondary assays.
-
Gel-Based Nuclease Assay: This assay provided a more direct visualization of ERCC1-XPF inhibition. A 5'-[32P]-labeled forked DNA substrate was used, which is a known substrate for ERCC1-XPF.
-
Procedure: The radiolabeled DNA substrate was incubated with ERCC1-XPF in the presence and absence of this compound. The reaction products were then separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.
-
Result: this compound demonstrated a dose-dependent inhibition of ERCC1-XPF cleavage of the DNA substrate.
-
-
Specificity Assays: To ensure that this compound was not a non-specific endonuclease inhibitor, its activity was tested against other non-related endonucleases, such as HhaI.[8][9] this compound did not show significant inhibition of these enzymes, indicating its specificity for ERCC1-XPF.[8][9]
-
Electrophoretic Mobility Shift Assay (EMSA): This assay was performed to determine if this compound inhibited ERCC1-XPF by preventing its binding to DNA. The results showed that this compound did not inhibit the binding of ERCC1-XPF to the DNA substrate, suggesting that it likely targets the catalytic activity of the enzyme.[8][9]
In Vitro Efficacy of this compound
The biological activity of this compound was evaluated in cancer cell lines, primarily focusing on its ability to potentiate the cytotoxic effects of cisplatin.
Cell Viability and Clonogenic Survival Assays
-
Cell Line: H460 human non-small cell lung cancer (NSCLC) cells were used for these experiments.[10]
-
Methodology:
-
Cell Viability Assay: H460 cells were treated with varying concentrations of this compound (0-50 μM) alone or in combination with cisplatin for a specified duration (e.g., 2 hours).[10] Cell viability was assessed using standard methods such as the MTS assay.
-
Clonogenic Survival Assay: This assay measures the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.[11][12] H460 cells were treated with this compound and/or cisplatin, and then plated at low density. After a period of incubation to allow for colony formation, the colonies were fixed, stained, and counted.
-
-
Results: this compound alone showed minimal cytotoxicity at the concentrations tested. However, when combined with cisplatin, this compound significantly enhanced the dose-dependent cytotoxicity of cisplatin, leading to a reduction in both cell viability and clonogenic survival.[8]
In Vivo Preclinical Studies
The efficacy of this compound in combination with cisplatin was further evaluated in a preclinical mouse model of human lung cancer.
H460 Xenograft Model
-
Animal Model: Athymic nude or NOD/SCID mice were used for the xenograft studies.[13]
-
Methodology:
-
2.5 x 106 H460 cells were injected subcutaneously into the flank of each mouse.[10]
-
Tumors were allowed to grow to a palpable size (e.g., 80-120 mm³).[13]
-
Mice were then randomized into treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.
-
This compound was administered intraperitoneally (i.p.) at a dose of 20 mg/kg, twice daily.[10] Cisplatin was also administered i.p. according to a standard dosing schedule.
-
Tumor volume and mouse body weight were monitored regularly throughout the study.
-
-
Results: Treatment with this compound alone had a minimal effect on tumor growth. Cisplatin alone resulted in a temporary delay in tumor growth. The combination of this compound and cisplatin, however, led to a significant and sustained inhibition of tumor growth compared to either agent alone, without causing significant toxicity in the mice.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Source |
| IC50 (ERCC1-XPF Inhibition) | 0.42 μM | Fluorescence-based nuclease assay | [10] |
| Effective Concentration (in combination with cisplatin) | 25-50 μM | Clonogenic Survival Assay (H460 cells) | [8][9] |
Table 2: In Vivo Efficacy of this compound in H460 Xenograft Model
| Treatment Group | Dosage and Administration | Outcome | Source |
| This compound alone | 20 mg/kg, i.p., twice daily | Minimal effect on tumor growth | [5][10] |
| Cisplatin alone | Standard dosing regimen | Temporary delay in tumor growth | [5] |
| This compound + Cisplatin | 20 mg/kg this compound (i.p., twice daily) + Cisplatin | Significant and sustained inhibition of tumor growth | [5][10] |
Signaling Pathways and Experimental Workflows
The Nucleotide Excision Repair (NER) Pathway and this compound's Point of Intervention
The NER pathway is a complex, multi-step process responsible for removing a wide variety of bulky, helix-distorting DNA lesions. It can be broadly divided into two sub-pathways: Global Genomic NER (GG-NER) and Transcription-Coupled NER (TC-NER).[2][4][14] Both pathways converge on a common set of steps for lesion removal and DNA synthesis. This compound inhibits the critical incision step mediated by the ERCC1-XPF complex.
Caption: The Nucleotide Excision Repair (NER) pathway and the inhibitory action of this compound on ERCC1-XPF.
Experimental Workflow for this compound Screening and Validation
The process of identifying and validating this compound followed a logical progression from a broad initial screen to specific in vitro and in vivo testing.
Caption: The experimental workflow for the discovery and preclinical validation of this compound.
Conclusion
This compound is a specific, small molecule inhibitor of the ERCC1-XPF endonuclease, a key enzyme in the DNA repair pathway that contributes to cisplatin resistance in cancer. Identified through a comprehensive high-throughput screening campaign, this compound has demonstrated the ability to potentiate the cytotoxic effects of cisplatin in both in vitro and in vivo preclinical models of non-small cell lung cancer. The data presented in this guide underscore the therapeutic potential of targeting the ERCC1-XPF complex to overcome chemotherapy resistance. Further development and clinical investigation of this compound and similar inhibitors are warranted to explore their utility in enhancing the efficacy of platinum-based cancer therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 3. The ERCC1 and ERCC4 (XPF) genes and gene products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. oncotarget.com [oncotarget.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Multiple Roles of the ERCC1-XPF Endonuclease in DNA Repair and Resistance to Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 8. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to NSC16168: A Potent Inhibitor of the ERCC1-XPF DNA Repair Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NSC16168, a selective small molecule inhibitor of the Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) endonuclease. This document details its chemical identity, mechanism of action, relevant quantitative data, experimental methodologies, and its role in relevant biological pathways.
Core Concepts: Synonyms and Alternative Names
This compound is most commonly identified by its National Cancer Institute (NCI) designation. However, for comprehensive research and procurement, it is essential to be aware of its alternative identifiers.
| Identifier Type | Value |
| NSC Number | This compound, NSC 16168 |
| Chemical Name | 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid |
| CAS Number | 6837-93-0[1][2] |
| Molecular Formula | C17H15NO9S3[1][2] |
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating comparative analysis and experimental design.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 473.5 g/mol | [1] |
| Purity | ≥99.0% | [3] |
Table 2.2: In Vitro Efficacy
| Parameter | Value | Cell Line / System | Source |
| IC50 (ERCC1-XPF) | 0.42 µM | Purified Enzyme | [3][4] |
| Concentration for Cisplatin Potentiation | 0-50 µM | H460 cells | [2] |
Table 2.3: In Vivo Data (H460 Lung Cancer Xenograft Model)
| Parameter | Value | Administration | Source |
| Dosage | 20 mg/kg | Intraperitoneal (ip), twice daily | [2] |
Table 2.4: Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | 20 mg/mL (42.24 mM) | Sonication is recommended | [1] |
| In Vivo Formulation | 2 mg/mL (4.22 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the ERCC1-XPF endonuclease, a critical component of the Nucleotide Excision Repair (NER) pathway. The ERCC1-XPF complex is responsible for making the 5' incision to remove damaged DNA segments, including cisplatin-induced DNA adducts. By inhibiting ERCC1-XPF, this compound prevents the repair of this DNA damage, leading to the accumulation of cytotoxic lesions and ultimately, apoptosis in cancer cells. This mechanism underlies its ability to potentiate the efficacy of DNA-damaging chemotherapeutic agents like cisplatin.
References
Methodological & Application
Application Notes and Protocols for NSC16168 in Cell Culture
These application notes provide detailed protocols for utilizing NSC16168, a selective inhibitor of the ERCC1-XPF endonuclease, in cell culture experiments. The primary application of this compound is to enhance the cytotoxic effects of DNA-damaging agents, such as cisplatin (B142131), by inhibiting the Nucleotide Excision Repair (NER) pathway. These protocols are intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound is a specific inhibitor of the ERCC1-XPF heterodimer, a crucial component of the DNA damage repair machinery.[1][2] This complex functions as a 5'-3' structure-specific endonuclease, playing an essential role in multiple DNA repair pathways, including NER, which is responsible for repairing DNA lesions induced by platinum-based chemotherapeutics like cisplatin.[3][4][5] By inhibiting ERCC1-XPF, this compound prevents the repair of cisplatin-induced DNA adducts, leading to the accumulation of DNA damage and subsequently enhancing cancer cell apoptosis and reducing chemoresistance.[6][7]
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | This compound IC50 | Cell Line | Assay Type | Reference |
| ERCC1-XPF | 0.42 µM | - | Biochemical Assay | [8] |
Table 2: Experimental Conditions for this compound in Cell Culture
| Cell Line | Cancer Type | This compound Concentration Range | Cisplatin Combination Ratio (this compound:Cisplatin) | Key Experiments | Reference |
| H460 | Non-Small Cell Lung Cancer | 0-50 µM | 25:1 | Cell Viability Assay, Clonogenic Survival Assay, DNA Repair Assay | [7][8] |
| H1299 | Non-Small Cell Lung Cancer | Not specified | Not specified | Clonogenic Survival Assay | [7] |
Signaling Pathway Diagram
The following diagram illustrates the role of ERCC1-XPF in the Nucleotide Excision Repair (NER) pathway and the inhibitory effect of this compound in the context of cisplatin-induced DNA damage.
Experimental Protocols
Protocol 1: General Culture of H460 Cells
This protocol describes the standard procedure for maintaining and subculturing the H460 human non-small cell lung cancer cell line.
Materials:
-
H460 cells (ATCC HTB-177)
-
RPMI-1640 Medium[9]
-
Fetal Bovine Serum (FBS), heat-inactivated[9]
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Procedure:
-
Cell Thawing: a. Rapidly thaw the cryovial of H460 cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium. c. Centrifuge at 125 x g for 5-7 minutes. d. Discard the supernatant and resuspend the cell pellet in 10-15 mL of Complete Growth Medium. e. Transfer the cell suspension to a T-75 culture flask. f. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: a. Observe the cells daily under a microscope. b. Change the medium every 2-3 days.[9]
-
Subculturing: a. When cells reach 70-80% confluency, aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[9] d. Add 6-8 mL of Complete Growth Medium to inactivate the trypsin. e. Gently pipette the cell suspension up and down to ensure a single-cell suspension. f. Perform a cell count using a hemocytometer or automated cell counter. g. Seed new T-75 flasks at a subcultivation ratio of 1:2 to 1:4.[9]
Protocol 2: this compound and Cisplatin Co-treatment Cytotoxicity Assay (MTT Assay)
This protocol details a method to assess the effect of this compound in combination with cisplatin on the viability of H460 cells using a colorimetric MTT assay.
Materials:
-
H460 cells in logarithmic growth phase
-
Complete Growth Medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cisplatin stock solution (e.g., 10 mM in sterile water or saline)
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest H460 cells and perform a cell count. b. Seed 2,000 cells in 100 µL of Complete Growth Medium per well in a 96-well plate.[10] c. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]
-
Drug Treatment: a. Prepare serial dilutions of this compound and cisplatin in Complete Growth Medium. b. For combination treatments, prepare solutions with a constant ratio of this compound to cisplatin (e.g., 25:1).[7] c. Aspirate the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls, vehicle controls (DMSO), this compound alone, and cisplatin alone. d. Incubate the plate for 72 hours at 37°C and 5% CO2.[10]
-
MTT Assay: a. After the 72-hour incubation, add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals. c. Carefully aspirate the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot dose-response curves and determine the IC50 values.
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound and/or cisplatin.[11][12][13]
Materials:
-
H460 cells
-
Complete Growth Medium
-
This compound and Cisplatin
-
6-well culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: a. Prepare a single-cell suspension of H460 cells. b. Seed a low, defined number of cells (e.g., 200-1000 cells) per well in 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells. c. Incubate for 24 hours to allow for attachment.
-
Treatment: a. Treat the cells with varying concentrations of this compound, cisplatin, or the combination for a defined period (e.g., 24 hours). b. After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh Complete Growth Medium.
-
Colony Formation: a. Incubate the plates for 10-14 days, allowing colonies to form. b. Monitor the plates and change the medium as needed (e.g., every 3-4 days).
-
Staining and Counting: a. After the incubation period, aspirate the medium and gently wash the wells with PBS. b. Fix the colonies with a solution of acetic acid and methanol (B129727) (1:7) for 5-10 minutes. c. Stain the colonies with 0.5% crystal violet solution for 15-30 minutes. d. Gently wash the plates with water and allow them to air dry. e. Count the number of colonies containing at least 50 cells.
-
Data Analysis: a. Calculate the Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) x 100%. b. Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE). c. Plot survival curves of SF versus drug concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effects of this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 4.5. Clonogenic Survival Assays [bio-protocol.org]
- 7. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. netjournals.org [netjournals.org]
- 11. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: NSC16168 and Cisplatin Combination Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the combination treatment of NSC16168 and cisplatin (B142131). This combination leverages the inhibitory effect of this compound on the ERCC1-XPF DNA repair pathway to potentiate the cytotoxic effects of the DNA-damaging agent, cisplatin.
Mechanism of Action: A Synergistic Approach
Cisplatin is a cornerstone of chemotherapy, exerting its anticancer effects by forming covalent adducts with DNA, which leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] However, the efficacy of cisplatin is often limited by the cell's intrinsic DNA repair mechanisms, particularly the Nucleotide Excision Repair (NER) pathway.[2][3]
The ERCC1-XPF (Excision Repair Cross-Complementation group 1 - Xeroderma Pigmentosum group F) endonuclease is a critical component of the NER pathway, responsible for incising the damaged DNA strand to allow for its removal and replacement.[2][4] Elevated levels of ERCC1-XPF have been correlated with cisplatin resistance in various cancers.[3][5]
This compound is a specific inhibitor of the ERCC1-XPF endonuclease, with an IC50 of 0.42 μM.[6] By inhibiting ERCC1-XPF, this compound prevents the repair of cisplatin-induced DNA adducts.[3] This leads to an accumulation of DNA damage, overwhelming the cell's repair capacity and resulting in enhanced cell death. This synergistic interaction makes the combination of this compound and cisplatin a promising therapeutic strategy to overcome cisplatin resistance and improve treatment outcomes.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound and cisplatin.
Table 1: In Vitro Efficacy of this compound and Cisplatin Combination
| Parameter | Cell Line | This compound Concentration (μM) | Cisplatin Concentration | Effect | Reference |
| IC50 | - | 0.42 | - | Inhibition of ERCC1-XPF | [6] |
| Combination Treatment | H460 | 25 and 50 | Titrated | ~3-fold decrease in cisplatin IC50 | [3] |
| Combination Treatment (Constant Ratio) | H460 | 3.9 - 62.5 | 0.16 - 2.5 (25:1 ratio) | Potentiation of cytotoxicity | [3] |
| Specificity | H1299 (ERCC1 WT vs. KO) | - | Titrated | Potentiation observed only in ERCC1 WT cells | [3] |
Table 2: In Vivo Efficacy in a Lung Cancer Xenograft Model
| Parameter | Animal Model | Treatment Group | Dosage and Administration | Outcome | Reference |
| Tumor Growth Inhibition | H460 lung cancer xenografts in mice | Control | - | Rapid tumor growth | [3] |
| This compound alone | 20 mg/kg, i.p., daily for 10 days | Minimal effect on tumor growth, no toxicity | [3] | ||
| Cisplatin alone | 3 mg/kg, i.p., twice a week for 10 days | Initial delay in tumor growth, followed by regrowth | [3] | ||
| This compound + Cisplatin | This compound (20 mg/kg, i.p., daily) + Cisplatin (3 mg/kg, i.p., twice a week) for 10 days | Significant and sustained inhibition of tumor growth | [3] |
Experimental Protocols
Detailed protocols for key experiments are provided below. These are based on methodologies reported in the literature and should be adapted as necessary for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination.
Materials:
-
Cancer cell lines (e.g., H460, H1299)
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in culture medium. For combination treatments, a constant ratio of this compound to cisplatin (e.g., 25:1) can be used.[3]
-
Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates or culture dishes
-
This compound
-
Cisplatin
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a known number of cells into 6-well plates.
-
Allow cells to attach, then treat with this compound for a specified period (e.g., pre-treatment for 2 hours) before adding cisplatin.[3]
-
After the treatment period with cisplatin, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot for ERCC1-XPF Expression
This protocol is to verify the expression levels of ERCC1 and XPF proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ERCC1, anti-XPF, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
DNA Adduct Repair Assays
These assays measure the cell's ability to repair cisplatin-induced DNA damage.
a) ELISA for Cisplatin Intrastrand Adducts
Procedure:
-
Treat cells with cisplatin, with or without this compound pre-treatment.
-
Isolate genomic DNA at various time points after treatment (e.g., 0, 24, 48, 72 hours).[3]
-
Denature the DNA and coat it onto an ELISA plate.
-
Use a specific primary antibody that recognizes cisplatin-DNA intrastrand adducts.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the colorimetric change to quantify the amount of remaining adducts over time.[3]
b) Comet Assay (Single Cell Gel Electrophoresis) for Interstrand Crosslinks
Procedure:
-
Treat cells as described for the ELISA.
-
Embed single cells in agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and soluble proteins, leaving the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions. DNA with crosslinks will migrate slower than undamaged DNA.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analyze the comet tail moment to quantify the extent of DNA damage and repair over time.[3]
In Vivo Xenograft Study
This protocol outlines a typical mouse xenograft study to evaluate the in vivo efficacy of the combination treatment.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
H460 cancer cells
-
This compound (formulated for in vivo use)
-
Cisplatin (formulated for in vivo use)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject H460 cells into the flank of each mouse.[3]
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into four groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.[3]
-
Administer the treatments according to the dosages and schedules outlined in Table 2.
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate and compare the tumor growth inhibition across the different treatment groups.
References
- 1. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin DNA damage and repair maps of the human genome at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization and Cytotoxic Studies of Cisplatin-containing Nanoliposomes on Breast Cancer Cell Lines | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin-DNA adduct repair of transcribed genes is controlled by two circadian programs in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of tumor cell death by combining cisplatin with an oncolytic adenovirus carrying MDA-7/IL-24 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC16168, a Selective ERCC1-XPF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC16168 is a potent and selective small molecule inhibitor of the ERCC1-XPF endonuclease complex, a critical component of the nucleotide excision repair (NER) pathway.[1][2] The ERCC1-XPF complex is responsible for the 5' incision during the removal of damaged DNA, including bulky adducts and interstrand crosslinks induced by platinum-based chemotherapies such as cisplatin (B142131).[3][4] By inhibiting ERCC1-XPF, this compound compromises the cancer cell's ability to repair DNA damage, thereby sensitizing them to the cytotoxic effects of DNA-damaging agents.[1][2] These application notes provide detailed information on the solubility of this compound, protocols for its use in key experiments, and an overview of its mechanism of action.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₉S₃ |
| Molecular Weight | 473.5 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[5] |
Note: It is recommended to keep the compound away from moisture.[5] For solutions, it is advisable to aliquot to avoid repeated freeze-thaw cycles.[6]
Solubility Data
This compound exhibits solubility in various organic solvents and specific formulations for in vivo studies. Sonication is often recommended to aid dissolution.[5][6]
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Molarity Equivalent | Notes |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[5] | 42.24 mM[5] | Sonication is recommended.[5] |
| 31.25 mg/mL[6] | 66.00 mM[6] | Use of newly opened, hygroscopic DMSO can significantly impact solubility.[6] | |
| In Vivo Formulation 1 | 2 mg/mL[5] | 4.22 mM[5] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. Solvents should be added sequentially.[5] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL[6] | ≥ 4.39 mM[6] | 10% DMSO + 90% (20% SBE-β-CD in Saline).[6] |
Mechanism of Action: Inhibition of the Nucleotide Excision Repair (NER) Pathway
This compound selectively inhibits the endonuclease activity of the ERCC1-XPF heterodimer.[1] This complex plays a crucial role in the NER pathway, which is a major DNA repair mechanism for bulky DNA lesions.[4][7] The inhibition of ERCC1-XPF prevents the incision of the damaged DNA strand, leading to the accumulation of DNA damage and subsequent cell death, particularly when used in combination with DNA-damaging agents like cisplatin.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of a stock solution in DMSO and subsequent dilution for in vitro cell-based assays.
Methodology:
-
Stock Solution Preparation (e.g., 20 mM in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
Add the calculated volume of sterile, high-purity DMSO to achieve a 20 mM concentration.
-
Vortex and sonicate the solution in a water bath until the compound is completely dissolved.[5][6]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.[5]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Protocol 2: In Vitro Cell Viability Assay to Assess Cisplatin Potentiation
This protocol describes a cell viability assay to determine the ability of this compound to enhance the cytotoxicity of cisplatin in cancer cell lines.
Methodology:
-
Cell Seeding:
-
Plate cancer cells (e.g., H460 lung cancer cells) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6]
-
-
Treatment:
-
Prepare serial dilutions of this compound and cisplatin in cell culture medium.
-
Treat the cells with:
-
This compound alone (e.g., 0-50 µM).[6]
-
Cisplatin alone.
-
A combination of this compound and cisplatin.
-
Vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
A typical treatment duration is 2 hours, followed by washing and incubation in fresh medium, or continuous exposure for a longer period (e.g., 72 hours).[6]
-
-
Viability Assessment:
-
After the desired incubation period, assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ values for cisplatin in the presence and absence of this compound to quantify the potentiation effect.
-
Protocol 3: In Vivo Xenograft Study
This protocol provides a general framework for evaluating the efficacy of this compound in combination with cisplatin in a mouse xenograft model.
Methodology:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10⁶ H460 cells) into the flank of immunocompromised mice.[6]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, and this compound + cisplatin).
-
-
Treatment Administration:
-
Prepare the in vivo formulation of this compound (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline to a final concentration of 2 mg/mL).[5]
-
Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 20 mg/kg, twice daily).[5][6]
-
Administer cisplatin according to an established protocol.
-
The vehicle control group should receive the same formulation without the active compounds.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the different treatment groups to evaluate the anti-tumor activity and the synergistic effect of the combination therapy.
-
Conclusion
This compound is a valuable research tool for studying the role of the ERCC1-XPF nuclease in DNA repair and for exploring strategies to overcome resistance to platinum-based chemotherapies. Proper handling, storage, and a clear understanding of its solubility are crucial for obtaining reliable and reproducible experimental results. The provided protocols offer a starting point for in vitro and in vivo investigations into the biological effects of this promising DNA repair inhibitor.
References
- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Multiple Roles of the ERCC1-XPF Endonuclease in DNA Repair and Resistance to Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 5. This compound | Estrogen/progestogen Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activity of individual ERCC1 and XPF subunits in DNA nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]
NSC16168: Application Notes and Protocols for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC16168 is a potent and specific small molecule inhibitor of the ERCC1-XPF endonuclease complex, a critical component of the nucleotide excision repair (NER) pathway.[1][2][3][4] By inhibiting this DNA repair mechanism, this compound can sensitize cancer cells to DNA-damaging agents like cisplatin (B142131), making it a valuable tool in cancer research and drug development.[4][5] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for both in vitro and in vivo studies.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₉S₃ |
| Molecular Weight | 473.50 g/mol |
| CAS Number | 6837-93-0 |
| Appearance | Off-white to light yellow solid |
| IC₅₀ | 0.42 μM (for ERCC1-XPF)[1] |
Stock Solution Preparation
Proper preparation of stock solutions is crucial for experimental consistency and accuracy. The following tables provide guidelines for preparing this compound stock solutions for in vitro and in vivo applications.
In Vitro Stock Solution Preparation
For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Table 1: Preparation of this compound Stock Solutions in DMSO [1]
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.1119 mL | 10.5597 mL | 21.1193 mL |
| 5 mM | 0.4224 mL | 2.1119 mL | 4.2239 mL |
| 10 mM | 0.2112 mL | 1.0560 mL | 2.1119 mL |
| 66.00 mM (Max Solubility) | 0.0320 mL | 0.1600 mL | 0.3199 mL |
Note: Sonication or gentle heating may be required to fully dissolve the compound.[1][2]
In Vivo Formulation Preparation
For animal studies, a formulation that is biocompatible and maintains the solubility of this compound is required. The following are two established protocols.[1]
Table 2: In Vivo Formulation Protocols [1][2]
| Protocol | Solvent Composition | Final Concentration |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.39 mM) |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.39 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder (e.g., 1 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (see Table 1). For 1 mg, this would be 0.2112 mL.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If precipitation is observed, sonicate the solution for 5-10 minutes or gently warm it until the solid is fully dissolved.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation (Protocol 1 from Table 2)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline
-
Sterile conical tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 μL of the 20.8 mg/mL DMSO stock to 400 μL of PEG300 in a sterile conical tube.
-
Mix thoroughly by vortexing.
-
Add 50 μL of Tween-80 and vortex again to ensure a homogenous mixture.
-
Add 450 μL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. This formulation should be prepared fresh before each use.
Storage and Stability
Proper storage of this compound in both its solid and dissolved forms is essential to maintain its activity.
Table 3: Storage Conditions and Stability [1][2]
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months (up to 1 year reported)[1][2] |
| -20°C | 1 month |
Important Considerations:
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][6]
-
Moisture: this compound powder should be protected from moisture.[2]
Mechanism of Action and Experimental Workflow
This compound exerts its effects by inhibiting the ERCC1-XPF endonuclease, a key enzyme in the Nucleotide Excision Repair (NER) pathway. This pathway is responsible for repairing DNA damage, including interstrand crosslinks and intrastrand adducts caused by platinum-based chemotherapies like cisplatin.[4][5] By inhibiting ERCC1-XPF, this compound prevents the repair of this DNA damage, leading to the accumulation of lesions, cell cycle arrest, and ultimately apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Estrogen/progestogen Receptor | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NSC16168 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC16168 is a small molecule inhibitor of the ERCC1-XPF (Excision Repair Cross-Complementation group 1 - Xeroderma Pigmentosum group F) endonuclease complex.[1][2][3] This complex plays a crucial role in multiple DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink (ICL) repair.[3][4] By inhibiting ERCC1-XPF, this compound can prevent cancer cells from repairing DNA damage induced by chemotherapeutic agents like cisplatin (B142131). This sensitizes cancer cells to treatment and enhances the efficacy of DNA-damaging agents.[3][4][5] These application notes provide detailed protocols for the use of this compound in preclinical mouse models, particularly in combination with cisplatin for cancer xenograft studies.
Data Presentation: In Vivo Dosage and Administration
The following table summarizes the quantitative data for the administration of this compound in mouse models based on published studies.
| Parameter | Details | Source |
| Drug | This compound | [1][2][4] |
| Animal Model | H460 lung cancer xenografts in mice | [1][2][4] |
| Dosage | 20 mg/kg | [1][2][4] |
| Route of Administration | Intraperitoneal (IP) | [1][2][4] |
| Frequency | Twice daily | [1][2] |
| Treatment Duration | 10 days | [1][4] |
| Observed Toxicity | No signs of distress or toxic side effects at the tested dose. | [1][4] |
| Monotherapy Effect | Minimal effect on tumor growth when used alone. | [1][4] |
| Combination Therapy | Significantly potentiates the antitumor activity of cisplatin. | [1][3][4][5] |
Signaling Pathway
This compound enhances the cytotoxic effects of DNA-damaging agents like cisplatin by inhibiting a key DNA repair pathway. The diagram below illustrates this mechanism of action.
Caption: Mechanism of this compound in potentiating cisplatin-induced cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a stock solution and the final dosing solution for this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare Stock Solution:
-
Due to the hygroscopic nature of DMSO, use a newly opened bottle to prepare the stock solution.
-
Dissolve this compound powder in DMSO to create a stock solution (e.g., 20 mg/mL). Ultrasonic treatment may be necessary to fully dissolve the compound.[2]
-
-
Prepare Dosing Solution (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [1]
-
For a final concentration of 2 mg/mL, the following volumes can be used to prepare 1 mL of the final solution.
-
Begin with 100 µL of the 20 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Vortex the solution well before administration.
-
Note: It is recommended to prepare this working solution fresh on the day of use.[1]
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study to evaluate this compound in combination with cisplatin using a human lung cancer (H460) xenograft model.
Materials and Equipment:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
H460 human non-small cell lung cancer cells
-
Matrigel (optional)
-
This compound dosing solution (from Protocol 1)
-
Cisplatin solution (prepared according to manufacturer's instructions, e.g., 1 mg/mL in saline)
-
Calipers for tumor measurement
-
Animal balance
-
Sterile syringes and needles (27G or smaller)
Procedure:
-
Cell Implantation:
-
Tumor Growth and Group Randomization:
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[4]
-
Group 1: Vehicle control
-
Group 2: this compound alone (20 mg/kg, IP, twice daily)
-
Group 3: Cisplatin alone (e.g., 3 mg/kg, IP, twice a week)[4]
-
Group 4: this compound + Cisplatin (dosed as per individual groups)
-
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice daily for any signs of toxicity or distress (e.g., weight loss exceeding 15-20%, lethargy, ruffled fur).[4]
-
At the end of the study (or when tumors reach a predetermined endpoint, e.g., 1000 mm³), euthanize the mice.[4]
-
Harvest tumors for downstream analysis (e.g., histology, western blotting).
-
Experimental Workflow
The diagram below outlines the logical flow of the in vivo xenograft experiment described above.
Caption: Workflow for an in vivo xenograft efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC16168 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of NSC16168 in xenograft models, particularly for studies investigating its potential to sensitize cancer cells to DNA-damaging agents like cisplatin (B142131).
This compound is a selective small molecule inhibitor of the ERCC1-XPF endonuclease, a critical component of the Nucleotide Excision Repair (NER) pathway.[1][2][3] By inhibiting this DNA repair mechanism, this compound can enhance the efficacy of chemotherapeutic agents that induce DNA damage.[1][4]
Mechanism of Action: Inhibition of the NER Pathway
The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) heterodimer is a structure-specific endonuclease essential for the repair of DNA lesions, including those induced by platinum-based chemotherapy.[4] this compound specifically inhibits the endonuclease activity of ERCC1-XPF, preventing the repair of DNA adducts and leading to the accumulation of DNA damage, which can trigger apoptosis and enhance tumor cell death.[1][4]
Caption: Mechanism of action of this compound in inhibiting the DNA repair pathway.
Quantitative Data Summary
The following table summarizes the quantitative data from a key xenograft study investigating the efficacy of this compound in combination with cisplatin in an H460 lung cancer model.[1]
| Treatment Group | Dosage of this compound (mg/kg) | Dosage of Cisplatin (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Endpoint | Notes |
| Vehicle Control | - | - | IP | ~1000 | Tumors reached endpoint in approximately 16 days. |
| This compound alone | 20 (twice daily) | - | IP | Minimally affected | No significant signs of toxicity were observed. |
| Cisplatin alone | - | 3 (twice a week) | IP | Delayed growth | Initial tumor response followed by regrowth. |
| This compound + Cisplatin | 20 (twice daily) | 3 (twice a week) | IP | Significantly inhibited | Maintained tumor growth inhibition for the duration of treatment. |
Experimental Protocols
In Vivo Formulation of this compound
For in vivo administration, this compound can be formulated as a clear solution. It is crucial to prepare the vehicle by sequentially adding each component and ensuring complete dissolution before adding the next.[2][5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare a 2 mg/mL solution of this compound, weigh the appropriate amount of this compound powder.[2]
-
First, dissolve the this compound powder in DMSO.
-
Sequentially add PEG300, Tween-80, and Saline, ensuring the solution is clear after each addition.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
The final solution should be clear and suitable for intraperitoneal injection.[2][5]
H460 Lung Cancer Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model using H460 non-small cell lung cancer cells and subsequent treatment with this compound and cisplatin.[1]
Materials and Reagents:
-
H460 lung cancer cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
This compound formulation (as described above)
-
Cisplatin formulation (in saline)
-
Calipers for tumor measurement
Experimental Workflow:
Caption: A typical workflow for a xenograft study involving this compound.
Protocol:
-
Cell Preparation: Culture H460 cells in appropriate media until they reach 80-90% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 2.5 x 10^7 cells/mL.[5]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100 mm³, randomize the mice into four treatment groups:
-
Vehicle Control
-
This compound alone
-
Cisplatin alone
-
This compound + Cisplatin[1]
-
-
Drug Administration:
-
This compound: Administer 20 mg/kg of the this compound formulation via intraperitoneal (IP) injection twice daily for 10 consecutive days.[1][5]
-
Cisplatin: Administer 3 mg/kg of cisplatin via IP injection twice a week for the 10-day treatment period.[1]
-
Combination Group: Administer both this compound and cisplatin according to their respective schedules.
-
Control Group: Administer the vehicle solution following the same schedule as the this compound group.
-
-
Monitoring and Endpoint: Continue to monitor tumor volume and body weight throughout the study to assess treatment efficacy and toxicity. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000 mm³) or if signs of significant toxicity are observed.[1]
References
- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Clonogenic Survival Assay with NSC16168
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NSC16168 in clonogenic survival assays. This document outlines the mechanism of action of this compound, its application in sensitizing cancer cells to DNA damaging agents, detailed experimental protocols, and relevant data presented for easy interpretation.
Introduction
This compound is a small molecule inhibitor of the Excision Repair Cross-Complementation Group 1 (ERCC1)-Xeroderma Pigmentosum Group F (XPF) endonuclease complex.[1][2][3][4] This complex plays a critical role in the Nucleotide Excision Repair (NER) pathway, which is essential for repairing DNA damage, including intrastrand adducts and interstrand crosslinks (ICLs) induced by platinum-based chemotherapies like cisplatin (B142131).[2][5] By inhibiting ERCC1-XPF, this compound blocks the DNA repair process, leading to an accumulation of DNA damage and subsequently enhancing the cytotoxic effects of DNA-damaging agents in cancer cells.[2][3][5] The clonogenic survival assay is a pivotal in vitro method to assess the long-term reproductive viability of cells after treatment with cytotoxic agents.[6][7][8][9] This assay is particularly well-suited to evaluate the potential of this compound to act as a chemosensitizer.
Mechanism of Action: Inhibition of the NER Pathway
This compound specifically targets the endonuclease activity of the ERCC1-XPF heterodimer.[2][3] This complex is recruited to sites of DNA damage and is responsible for making incisions 5' to the lesion, a critical step in the removal of damaged DNA segments. Inhibition of this activity by this compound results in the persistence of DNA lesions, which can stall DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]
Data Presentation
The following tables summarize the quantitative data for this compound from relevant studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| ERCC1-XPF | 0.42 µM | Nuclease Assay | [1] |
Table 2: Synergistic Effects of this compound with Cisplatin in H460 Lung Cancer Cells
| Treatment | This compound Concentration (µM) | Cisplatin Concentration (µM) | Effect | Reference |
| Combination | 25 | Variable | Potentiates cisplatin cytotoxicity | [2] |
| Combination | 50 | Variable | Potentiates cisplatin cytotoxicity | [2] |
| Combination (Constant Ratio 25:1) | 3.9 - 62.5 | 0.16 - 2.5 | Synergistic inhibition of cell survival | [5] |
Table 3: In Vivo Antitumor Activity of this compound in H460 Xenografts
| Treatment | Dosage | Administration | Outcome | Reference |
| This compound | 20 mg/kg | Intraperitoneal, twice daily | Minimal effect on tumor growth alone | [1] |
| This compound + Cisplatin | 20 mg/kg | Intraperitoneal, twice daily | Significant potentiation of cisplatin antitumor activity | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.735 mg of this compound (MW: 473.5 g/mol ) in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing or sonication.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Clonogenic Survival Assay
This protocol is a general guideline and may require optimization based on the cell line and specific experimental conditions.
Materials:
-
Cancer cell lines (e.g., H460 or H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
This compound stock solution
-
Cisplatin stock solution
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for DNA Repair Assays Using NSC16168
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NSC16168, a specific inhibitor of the ERCC1-XPF nuclease, in various DNA repair assays. The protocols detailed below are designed to assess the efficacy of this compound in sensitizing cancer cells to DNA damaging agents, such as cisplatin (B142131), by inhibiting key DNA repair pathways.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the ERCC1-XPF (Excision Repair Cross-Complementation group 1 - Xeroderma Pigmentosum group F) endonuclease complex.[1][2][3] This complex plays a critical role in multiple DNA repair pathways, including Nucleotide Excision Repair (NER), Interstrand Crosslink (ICL) repair, and Homologous Recombination (HR).[2][4][5][6] By inhibiting ERCC1-XPF, this compound can prevent the repair of DNA lesions induced by chemotherapeutic agents like cisplatin, thereby enhancing their cytotoxic effects on cancer cells.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type | Reference |
| ERCC1-XPF | 0.42 µM | Fluorescence-based HTS | [1][3][9] |
| ERCC1-XPF | ~500 nM | Gel-based nuclease assay | [7] |
Table 2: Potentiation of Cisplatin Cytotoxicity by this compound in H460 Lung Cancer Cells
| Treatment | Cisplatin IC50 | Fold-change in Cisplatin IC50 | Reference |
| Cisplatin alone | Varies (e.g., ~1.5 µM) | - | [10] |
| Cisplatin + this compound (25 µM) | Decreased | ~3-fold | [7] |
| Cisplatin + this compound (50 µM) | Decreased | ~3-fold | [7] |
Table 3: Effect of this compound on the Repair of Cisplatin-Induced DNA Adducts in H460 Cells
| Treatment | % Intrastrand Adducts Remaining at 72h | Assay Type | Reference |
| Cisplatin alone | ~15% | ELISA | [7] |
| Cisplatin + this compound (15 µM) | ~60% | ELISA | [7] |
Signaling and DNA Repair Pathways
The following diagrams illustrate the key DNA repair pathways involving ERCC1-XPF and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key DNA repair assays to evaluate the effect of this compound.
Modified Alkaline Comet Assay for Interstrand Crosslink (ICL) Repair
This assay measures the ability of cells to repair cisplatin-induced ICLs. The presence of ICLs reduces the migration of DNA in the comet tail. Inhibition of ICL repair by this compound will result in less DNA migration over time compared to cells treated with cisplatin alone.
Materials:
-
H460 cells (or other cancer cell line of interest)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100, and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Protocol:
-
Cell Seeding: Seed H460 cells in 6-well plates and allow them to attach overnight.
-
Treatment:
-
Pre-treat cells with this compound (e.g., 15 µM) in serum-free medium for 2 hours.
-
Add cisplatin (e.g., at an IC90 concentration for a 2-hour treatment) to the medium containing this compound and incubate for another 2 hours.
-
Include control groups: untreated, this compound alone, and cisplatin alone.
-
-
Post-Incubation: After treatment, wash the cells with PBS and add fresh complete medium. Incubate for different time points (e.g., 0, 24, 48, and 72 hours) to allow for DNA repair.
-
Cell Harvesting and Embedding:
-
Trypsinize the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 1% LMPA (at 37°C).
-
Pipette the mixture onto a microscope slide pre-coated with 1% NMPA and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution overnight at 4°C.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25V and ~300mA for 20-30 minutes at 4°C.
-
Neutralization and Staining:
-
Gently wash the slides three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a DNA staining solution.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using comet assay software to determine the Olive Tail Moment (a measure of DNA damage).
-
Calculate the percentage of ICLs remaining at each time point relative to the 0-hour time point.
-
ELISA for Cisplatin-DNA Intrastrand Adducts
This assay quantifies the major cisplatin-DNA intrastrand adducts. A decrease in the adduct level over time indicates DNA repair. This compound is expected to inhibit the removal of these adducts.
Materials:
-
Genomic DNA isolation kit
-
96-well DNA binding plates
-
Anti-cisplatin-DNA adduct antibody (specific for 1,2-d(GpG) intrastrand adducts)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Protocol:
-
Cell Treatment and DNA Isolation: Treat cells and collect pellets at various time points as described in the comet assay protocol. Isolate genomic DNA using a commercial kit.
-
DNA Coating:
-
Denature the genomic DNA by heating at 100°C for 10 minutes and then rapidly cooling on ice.
-
Coat the wells of a 96-well DNA binding plate with 50-100 ng of denatured DNA per well overnight at 37°C.
-
-
Blocking: Wash the wells with PBS-Tween 20 (PBST) and block with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at room temperature.
-
Antibody Incubation:
-
Wash the wells with PBST.
-
Incubate with the primary anti-cisplatin-DNA adduct antibody for 1-2 hours at room temperature.
-
Wash the wells with PBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells with PBST.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm. The amount of adduct is proportional to the absorbance. Calculate the percentage of adducts remaining at each time point relative to the 0-hour time point.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects DNA double-strand breaks (DSBs), which can be a consequence of ICL repair. An increase in the number and persistence of γ-H2AX foci in cells treated with this compound and cisplatin would indicate an accumulation of unrepaired DSBs.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and/or cisplatin as described previously.
-
Fixation and Permeabilization:
-
At desired time points, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash with PBS and block with 5% BSA for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of γ-H2AX foci per nucleus in at least 100 cells per condition. An increase in the average number of foci per cell indicates an increase in DNA damage.
DR-GFP Homologous Recombination (HR) Assay
This reporter-based assay measures the efficiency of HR. The DR-GFP reporter cassette contains two mutated GFP genes. A double-strand break induced by the I-SceI endonuclease in one of the GFP genes can be repaired by HR using the other as a template, resulting in a functional GFP protein. A decrease in the percentage of GFP-positive cells in the presence of this compound would suggest an inhibition of HR.
Materials:
-
Cell line stably expressing the DR-GFP reporter
-
I-SceI expression vector
-
Transfection reagent
-
Flow cytometer
Protocol:
-
Cell Culture and Transfection: Culture the DR-GFP reporter cell line and transfect with the I-SceI expression vector to induce DSBs.
-
This compound Treatment: Treat the cells with this compound at various concentrations immediately after transfection.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
Data Analysis: A reduction in the percentage of GFP-positive cells in this compound-treated samples compared to the control indicates inhibition of HR.
These protocols provide a robust framework for investigating the effects of this compound on DNA repair. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 4. Multiple Roles of the ERCC1-XPF Endonuclease in DNA Repair and Resistance to Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 5. ERCC1-XPF Endonuclease Facilitates DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophoretic Mobility Shift Assay (EMSA) for NSC16168
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing an Electrophoretic Mobility Shift Assay (EMSA) to characterize the interaction between the small molecule inhibitor NSC16168 and the ERCC1-XPF endonuclease complex. The primary application of this assay in the context of this compound is to demonstrate that the compound inhibits the nuclease activity of ERCC1-XPF without affecting the binding of the complex to DNA.
This compound is a selective inhibitor of the ERCC1-XPF heterodimer, a critical component of the nucleotide excision repair (NER) pathway.[1][2][3] This pathway is essential for repairing DNA damage, including cisplatin-induced DNA adducts.[2][4] By inhibiting ERCC1-XPF, this compound can potentiate the efficacy of DNA-damaging chemotherapeutic agents like cisplatin (B142131) in cancer cells.[2][4][5]
Data Presentation
The following table summarizes the key quantitative data for this compound's inhibitory activity against ERCC1-XPF.
| Compound | Target | IC50 | Assay Type |
| This compound | ERCC1-XPF | 0.42 µM | Nuclease Assay |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the ERCC1-XPF nuclease activity. EMSA is used to qualitatively assess the binding interaction.
Experimental Protocols
Objective:
To determine if this compound inhibits the binding of the ERCC1-XPF complex to a DNA substrate. Based on existing research, it is hypothesized that this compound will not inhibit this binding.[2][4]
Materials and Reagents:
-
Purified recombinant ERCC1-XPF protein complex
-
This compound (dissolved in DMSO)
-
DNA probe: A 5'-radiolabeled (e.g., with 32P) or fluorescently labeled DNA substrate that mimics a structure recognized by ERCC1-XPF (e.g., a forked DNA duplex).
-
Binding Buffer (a buffer without metal ions to prevent nuclease activity is recommended)
-
TBE Buffer (Tris/Borate/EDTA)
-
Native polyacrylamide gel (e.g., 6%)
-
Loading Dye (e.g., 6x glycerol-based, without SDS)
-
DMSO (vehicle control)
-
Distilled, deionized water
Experimental Workflow Diagram:
Caption: Workflow for EMSA with this compound.
Procedure:
-
Binding Reaction Setup:
-
In separate microcentrifuge tubes, prepare the following reactions on ice. The final volume for each reaction should be consistent (e.g., 20 µL).
-
Lane 1 (Free Probe): Labeled DNA probe in binding buffer.
-
Lane 2 (Protein-DNA Complex): Labeled DNA probe and purified ERCC1-XPF protein in binding buffer.
-
Lane 3 (Vehicle Control): Labeled DNA probe, purified ERCC1-XPF protein, and DMSO (at a concentration equivalent to the highest concentration of this compound used) in binding buffer.
-
Lanes 4-n (this compound Titration): Labeled DNA probe, purified ERCC1-XPF protein, and increasing concentrations of this compound in binding buffer.
-
-
The order of addition can be critical; typically, the protein and inhibitor are pre-incubated before the addition of the DNA probe.
-
-
Incubation:
-
Incubate the reaction mixtures at room temperature for a predetermined optimal time (e.g., 15-30 minutes) to allow for protein-DNA binding.
-
-
Gel Electrophoresis:
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis in TBE buffer at a constant voltage until the dye front has migrated an adequate distance down the gel. The gel should be kept cool during the run.
-
-
Detection and Analysis:
-
After electrophoresis, dry the gel (if using radiolabeled probes) or visualize it directly using an appropriate imaging system (for fluorescent probes).
-
Expose the dried gel to X-ray film or a phosphorimager screen for autoradiography.
-
Analyze the resulting bands. The free DNA probe will migrate the fastest, while the ERCC1-XPF-DNA complex will have a retarded mobility (a "shifted" band).
-
Expected Results:
The expected outcome is that this compound will not affect the formation of the ERCC1-XPF-DNA complex.[4][6] Therefore, the intensity and position of the shifted band in the lanes containing this compound should be comparable to the vehicle control lane. A minor effect on DNA binding may be observed at very high concentrations of this compound.[4]
Signaling Pathway
This compound inhibits a key step in the DNA damage repair pathway, specifically nucleotide excision repair.
Caption: Inhibition of the NER pathway by this compound.
References
- 1. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of ERCC1-XPF Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) heterodimer is a structure-specific endonuclease crucial for several DNA repair pathways, including nucleotide excision repair (NER), interstrand crosslink (ICL) repair, and double-strand break (DSB) repair.[1][2] Its central role in repairing DNA damage induced by platinum-based chemotherapies, such as cisplatin (B142131), makes it a compelling therapeutic target to overcome chemoresistance in cancer.[2][3] Elevated levels of ERCC1-XPF have been correlated with poor prognosis and resistance to treatment in various cancers.[4][5]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) and validation of small molecule inhibitors targeting the endonuclease activity of ERCC1-XPF, with a particular focus on the identified inhibitor NSC16168.[4]
ERCC1-XPF Signaling Pathways in DNA Repair
ERCC1-XPF is a critical nuclease that incises the DNA backbone 5' to the site of damage.[6] In NER, it is responsible for removing bulky adducts and other helix-distorting lesions.[7] In ICL repair, it incises one strand of the DNA on either side of the crosslink, initiating the repair process.[8] Furthermore, ERCC1-XPF participates in a sub-pathway of homologous recombination for DSB repair by cleaving 3' single-stranded flaps.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. DNA repair endonuclease ERCC1–XPF as a novel therapeutic target to overcome chemoresistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the ERCC1-XPF structure-specific endonuclease to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling Novel ERCC1–XPF Complex Inhibitors: Bridging the Gap from In Silico Exploration to Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Roles of the ERCC1-XPF Endonuclease in DNA Repair and Resistance to Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 7. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting NSC16168 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC16168. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) - this compound Insolubility
Q1: I'm having trouble dissolving this compound powder. What is the recommended solvent?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For complete dissolution, sonication or gentle warming may be necessary.[2][3]
Q2: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution in aqueous buffers is a common issue with hydrophobic compounds like this compound. To avoid this, it is critical to add the DMSO stock solution to the aqueous buffer, not the other way around.[3] This should be done with rapid and vigorous mixing to ensure uniform dispersion.[3] Preparing intermediate dilutions in DMSO before the final dilution in aqueous buffer can also be helpful.[3]
Q3: I observed a precipitate in my this compound solution after storage. What should I do?
A3: If a precipitate is observed after storage, you can try to redissolve it by gentle warming (e.g., to 37°C) and sonication.[3] To prevent this, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3]
Q4: Are there alternative formulations to improve the aqueous solubility of this compound for in vivo studies?
A4: Yes, co-solvent systems are recommended for in vivo applications to improve the solubility of this compound. Two commonly used formulations are:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]
-
A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]
When preparing these formulations, the solvents should be added sequentially, ensuring the solution is clear before adding the next component.[2]
Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Remarks |
| DMSO | ≥ 31.25 mg/mL (66.00 mM) | Ultrasonic treatment is recommended. Use newly opened DMSO.[1] |
| DMSO | 20 mg/mL (42.24 mM) | Sonication is recommended.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.39 mM) | Add solvents sequentially. Heating and/or sonication can aid dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (4.22 mM) | Sonication is recommended. Add solvents sequentially.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.39 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is 473.50 g/mol ).[1]
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]
Protocol 2: In Vivo Formulation of this compound
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
Methodology:
-
Start with a concentrated stock solution of this compound in DMSO.
-
For a final concentration of approximately 2.08 mg/mL, add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.[1]
-
To this mixture, add 50 µL of Tween-80 and mix again until the solution is clear.[1]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[1]
-
This working solution should be prepared fresh for immediate use.[2]
Visualizations
Signaling Pathway
References
Technical Support Center: Optimizing NSC16168 Concentration for Cell Viability
Welcome to the technical support center for NSC16168. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations of this compound for cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of the ERCC1-XPF heterodimer, a crucial endonuclease in the Nucleotide Excision Repair (NER) pathway.[1][2] By inhibiting ERCC1-XPF, this compound prevents the repair of DNA damage, such as that induced by platinum-based chemotherapies like cisplatin (B142131). This inhibition of DNA repair enhances the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell apoptosis.[1]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: A common starting concentration range for this compound in cell viability assays is between 0 and 50 µM.[3] However, the optimal concentration is highly dependent on the specific cell line and the experimental context, particularly whether it is used as a single agent or in combination with a DNA-damaging agent like cisplatin.
Q3: How does this compound affect cell viability on its own versus in combination with cisplatin?
A3: As a DNA repair inhibitor, this compound is expected to have minimal cytotoxic effects when used as a single agent in most cancer cell lines. Its primary role is to sensitize cells to DNA-damaging agents. When used in combination with drugs like cisplatin, this compound can significantly enhance their anti-cancer activity by preventing the repair of drug-induced DNA lesions.[1]
Q4: What is the IC50 of this compound?
A4: The reported IC50 value for this compound as an inhibitor of the ERCC1-XPF complex is 0.42 µM.[3] It is important to note that this is the concentration required to inhibit the enzymatic activity of the purified protein complex by 50% and not necessarily the concentration that will induce 50% cell death in a cellular assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability with this compound alone. | This is the expected outcome. This compound is a DNA repair inhibitor and is not expected to be highly cytotoxic on its own. | Use this compound in combination with a DNA-damaging agent (e.g., cisplatin) to observe its sensitizing effect. |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before and during seeding. Calibrate pipettes regularly and use proper pipetting techniques. To minimize edge effects, fill the outer wells with sterile PBS or media and do not use them for experimental data.[4] |
| Unexpected increase in viability at high this compound concentrations. | Compound precipitation at high concentrations can interfere with absorbance readings in colorimetric assays (e.g., MTT). The compound may also directly react with the assay reagent. | Visually inspect wells for any signs of precipitate. Run a control with the compound in cell-free media to check for direct reaction with the assay reagent.[4] If precipitation is observed, consider using a different solvent or a lower concentration range. |
| Untreated control cells show poor growth. | Suboptimal cell culture conditions, such as contamination, incorrect media formulation, or issues with the incubator environment. | Regularly check for and test for mycoplasma contamination. Ensure the use of appropriate, high-quality culture media and supplements. Verify that the incubator's CO2, temperature, and humidity levels are optimal for your cell line. |
| Inconsistent IC50 values across experiments. | Variations in experimental conditions, such as cell passage number, seeding density, and incubation time. Cell lines can also exhibit genetic drift over time. | Use authenticated, low-passage cell lines. Standardize experimental parameters, including cell seeding density and the duration of drug incubation.[4] |
Data Presentation
The following table summarizes the effective concentration ranges of this compound in combination with cisplatin for different cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | This compound Concentration (µM) | Cisplatin Concentration (µM) | Incubation Time | Reference |
| H460 | Non-Small Cell Lung Cancer | 0 - 50 | Varies (often used at IC50) | 2 hours (pre-treatment) | [3] |
| H1299 | Non-Small Cell Lung Cancer | 25, 50 | Varies | Not specified | [1] |
Note: The optimal concentrations for your specific experiments should be determined empirically through dose-response studies.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the general steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cisplatin (or other DNA-damaging agent)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the DNA-damaging agent (e.g., cisplatin) in complete culture medium.
-
For combination treatments, you can pre-treat with this compound for a specified time (e.g., 2 hours) before adding the DNA-damaging agent, or add both compounds simultaneously.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Include wells with vehicle control (e.g., DMSO at the same concentration as in the drug-treated wells) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Signaling Pathway of this compound Action
References
Technical Support Center: Investigating Off-Target Effects of NSC16168
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of NSC16168, a specific inhibitor of the ERCC1-XPF DNA repair complex.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the ERCC1-XPF endonuclease complex, which plays a crucial role in the nucleotide excision repair (NER) pathway.[1][2] By inhibiting ERCC1-XPF, this compound prevents the repair of DNA damage induced by platinum-based chemotherapy agents like cisplatin (B142131), thereby potentiating their anti-cancer efficacy.[1][2] The IC50 value for this compound against ERCC1-XPF is approximately 0.42 μM.[3]
Q2: Are there any known or suspected off-target effects of this compound?
Yes, there is evidence suggesting that this compound may have off-target effects. One study has shown that this compound can inhibit the APE1 (Apurinic/Apyrimidinic Endonuclease 1) endonuclease, which is involved in the base excision repair (BER) pathway, with an IC50 of approximately 7 μM.[1] It is important to consider that off-target interactions are a common phenomenon for small molecule inhibitors and can contribute to both efficacy and toxicity.[4]
Q3: What are the potential consequences of off-target effects in my experiments?
Off-target effects can lead to a variety of confounding results, including:
-
Misinterpretation of phenotypic data: An observed cellular effect might be attributed to the inhibition of ERCC1-XPF when it is actually caused by the modulation of an off-target protein.
-
Unexpected toxicity: Inhibition of other essential proteins can lead to cellular toxicity that is independent of the intended on-target effect.
-
Alterations in signaling pathways: Off-target interactions can activate or inhibit signaling pathways unrelated to the DNA damage response, leading to complex cellular responses.
Troubleshooting Guide
Problem 1: I am observing a greater-than-expected potentiation of cisplatin cytotoxicity with this compound in my cell line.
-
Possible Cause: This could be due to a synergistic effect of inhibiting both the intended target (ERCC1-XPF) and a potential off-target, such as APE1. Inhibition of multiple DNA repair pathways can lead to a more pronounced sensitization to DNA damaging agents.
-
Troubleshooting Steps:
-
Validate on-target engagement: Confirm that this compound is engaging ERCC1-XPF in your cellular system using a technique like the Cellular Thermal Shift Assay (CETSA).
-
Investigate APE1 inhibition: Perform an in vitro APE1 endonuclease activity assay to determine the IC50 of this compound for APE1 in your experimental setup.
-
Use a structurally distinct ERCC1-XPF inhibitor: Compare the phenotype observed with this compound to that of another ERCC1-XPF inhibitor with a different chemical scaffold to see if the potentiation effect is consistent.
-
Problem 2: My cells are showing signs of toxicity at concentrations of this compound that are not expected to be cytotoxic based on published data.
-
Possible Cause: The observed toxicity could be due to an off-target effect specific to your cell line's proteome or genetic background. It is also possible that the sulfonic acid ester groups in this compound could have some inherent toxicity through alkylation.[1]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the precise IC50 for cytotoxicity in your specific cell line.
-
Conduct a kinome-wide screen: Utilize a kinase profiling service to identify any unintended kinase targets of this compound. Malfunctioning kinases are implicated in a variety of diseases.[5]
-
Employ a proteome-wide target identification method: Techniques like CETSA coupled with mass spectrometry (CETSA-MS) can help identify a broader range of off-targets in an unbiased manner.
-
Problem 3: I am not observing the expected inhibition of DNA repair in my assay.
-
Possible Cause: This could be due to experimental conditions, issues with the compound's stability or cellular uptake, or the specific DNA repair pathway being assayed. For instance, one study noted that this compound did not appear to inhibit interstrand crosslink (ICL) repair.[1]
-
Troubleshooting Steps:
-
Verify compound integrity and concentration: Ensure the compound is properly stored and that the working concentration is accurate.
-
Confirm cellular uptake: Use analytical methods to measure the intracellular concentration of this compound.
-
Use a positive control: Include a known inhibitor of the specific DNA repair pathway you are studying to validate your assay.
-
Assess a different DNA repair endpoint: If you are not seeing an effect on one type of DNA lesion repair, investigate its effect on the repair of other lesions, such as those repaired by NER.
-
Quantitative Data Summary
| Compound | Target | IC50 | Reference |
| This compound | ERCC1-XPF | 0.42 µM | [3] |
| This compound | APE1 | ~7 µM | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to determine if this compound engages with its intended target, ERCC1-XPF, within intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERCC1 or XPF
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for the desired time.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody against ERCC1 or XPF.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities. A positive thermal shift (i.e., more protein remaining in the soluble fraction at higher temperatures in the presence of this compound) indicates target engagement.
Protocol 2: Kinase Profiling for Off-Target Identification
This is a general workflow for identifying off-target kinase interactions. It is typically performed as a service by specialized companies.
Procedure:
-
Compound Submission: Provide a sample of this compound at a specified concentration and quantity to the service provider.
-
Kinase Panel Screening: The compound is screened against a large panel of purified, active kinases (e.g., over 400 kinases).[6]
-
Activity Measurement: Kinase activity is typically measured using methods that detect the phosphorylation of a substrate, such as radiometric assays or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition of each kinase by this compound is determined. The results are often presented as a "kinome tree" or a heatmap to visualize the selectivity of the compound.
-
Hit Validation: For any significant "hits" (kinases that are inhibited above a certain threshold), follow-up dose-response experiments are performed to determine the IC50 value.
Visualizations
Caption: The role of ERCC1-XPF in the Nucleotide Excision Repair (NER) pathway and its inhibition by this compound.
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assayquant.com [assayquant.com]
Technical Support Center: NSC16168 Sulfonic Acid Esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NSC16168 sulfonic acid esters in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific inhibitor of the ERCC1-XPF endonuclease.[1][2] The ERCC1-XPF heterodimer is a crucial enzyme in multiple DNA repair pathways, including nucleotide excision repair (NER), which repairs DNA damage caused by agents like cisplatin (B142131).[3][4][5] By inhibiting ERCC1-XPF, this compound prevents the repair of DNA lesions, thereby enhancing the cytotoxic effects of DNA-damaging chemotherapeutic agents.[3][4][5]
Q2: Is there evidence of this compound toxicity?
A2: While sulfonic acid esters as a class have the potential for toxicity due to alkylation, in vivo studies with this compound have not shown overt signs of toxicity at the doses tested.[3] In a pilot mouse xenograft study, mice treated with this compound at 20 mg/kg (intraperitoneal injection, twice daily for 10 days) displayed no signs of distress or toxic side effects.[1][3] However, as with any experimental compound, it is crucial to conduct independent toxicity studies in your specific model system. Some sulfonic acid esters have been shown to have activity on non-cancerous cells.[6]
Q3: What is the primary application of this compound in research?
A3: this compound is primarily used to potentiate the efficacy of platinum-based chemotherapy drugs like cisplatin.[1][3][4][5] It is a valuable tool for studying DNA repair mechanisms and for investigating strategies to overcome chemoresistance in cancer cells.[3][4][5]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: For in vitro studies, this compound can be dissolved in DMSO.[1][2] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[2] For long-term storage, it is recommended to store the powder at -20°C.[1][2] Stock solutions in DMSO can be stored at -80°C for up to a year.[1][2]
Troubleshooting Guides
Problem 1: Lack of Cisplatin Potentiation in Cell Culture
Possible Cause 1: Suboptimal Concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound in your specific cell line. A starting point for concentration ranges in cell viability assays is 0-50 μM.[1]
Possible Cause 2: Inappropriate Incubation Time.
-
Troubleshooting Step: Optimize the incubation time of this compound with the cells before and during cisplatin treatment. An incubation time of 2 hours has been shown to be effective.[1]
Possible Cause 3: Cell Line Insensitivity.
-
Troubleshooting Step: The potentiation effect of this compound is dependent on the DNA repair capacity of the cancer cells.[3] Cell lines with inherently low levels of ERCC1-XPF may show a less pronounced effect. Consider using a positive control cell line known to be sensitive to ERCC1-XPF inhibition, such as H460 lung cancer cells.[1][3]
Problem 2: Inconsistent Results in Animal Studies
Possible Cause 1: Inadequate Dosing or Administration Route.
-
Troubleshooting Step: A previously successful dosing regimen is 20 mg/kg administered intraperitoneally (i.p.) twice daily.[1][3] Ensure accurate preparation of the dosing solution and consistent administration.
Possible Cause 2: Variability in Tumor Growth.
-
Troubleshooting Step: Ensure tumors are of a consistent size (e.g., ~100 mm³) before initiating treatment.[3] Randomly assign animals to treatment groups to minimize bias.[3]
Possible Cause 3: Compound Stability.
-
Troubleshooting Step: Prepare fresh dosing solutions regularly and store them appropriately to avoid degradation of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (ERCC1-XPF Inhibition) | 0.42 μM | - | [1] |
| Effective Concentration Range | 0-50 μM | H460 | [1] |
Table 2: In Vivo Efficacy of this compound in H460 Lung Cancer Xenograft Model
| Treatment Group | Dosage | Administration | Outcome | Reference |
| This compound alone | 20 mg/kg | i.p., twice daily for 10 days | Minimal effect on tumor growth; no signs of distress or toxic side effects. | [1][3] |
| Cisplatin alone | 3 mg/kg | i.p., twice a week for 10 days | Initial delay in tumor growth, followed by continued growth. | [3] |
| This compound + Cisplatin | As above | As above | Significant inhibition of tumor growth. | [1][3] |
Experimental Protocols
In Vivo Xenograft Study Protocol (Adapted from Arora et al., 2016)
-
Cell Implantation: Subcutaneously inject 2.5 x 10^6 H460 lung cancer cells into the right flank of the mice.[1][3]
-
Tumor Growth Monitoring: Allow tumors to reach a volume of approximately 100 mm³.[3]
-
Group Assignment: Randomly assign mice to four groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.[3]
-
Treatment Administration: [3]
-
Administer this compound at a dose of 20 mg/kg via intraperitoneal (i.p.) injection twice daily.
-
Administer cisplatin at a dose of 3 mg/kg i.p. twice a week.
-
-
Duration of Treatment: Continue the treatment regimen for 10 days.[3]
-
Tumor Volume Measurement: Monitor and measure tumor volumes regularly throughout the experiment.[3]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Estrogen/progestogen Receptor | TargetMol [targetmol.com]
- 3. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effects of a series of novel synthetic sulfonate esters on human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of NSC16168
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of NSC16168 in in vivo studies.
I. Troubleshooting Guides
This section offers solutions to common problems encountered during the formulation and administration of this compound for in vivo experiments, particularly focusing on improving oral bioavailability.
Problem 1: Poor and Variable Oral Absorption of this compound
Symptoms:
-
Low plasma concentrations of this compound after oral administration.
-
High variability in plasma concentrations between individual animals.
-
Lack of a dose-proportional increase in exposure with escalating oral doses.
Potential Cause: this compound is a poorly water-soluble compound, which can lead to dissolution rate-limited absorption from the gastrointestinal (GI) tract.[1] Its hydrophobic nature, indicated by phenyl and biphenyl (B1667301) groups, can also contribute to poor wetting and dissolution in the aqueous environment of the GI tract.[2]
Solutions:
1. Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and absorption.[3] This technique transforms the drug into an amorphous state, which has higher solubility than its crystalline form.[4]
2. Formulation as a Self-Emulsifying Drug Delivery System (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids.[5][6] This increases the surface area for absorption and can bypass the dissolution step.
II. Experimental Protocols
This section provides detailed methodologies for preparing formulations aimed at enhancing the bioavailability of this compound.
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone (B124986) (PVP) K30 or Hydroxypropyl Methylcellulose (B11928114) (HPMC)
-
Methanol (or another suitable volatile organic solvent in which this compound is soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Carrier Solution Preparation: Dissolve the chosen hydrophilic polymer (e.g., PVP K30) in methanol. The concentration will depend on the desired drug-to-polymer ratio.
-
Drug Dissolution: In a separate container, dissolve this compound in methanol.
-
Mixing: Add the this compound solution to the polymer solution and mix thoroughly until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.[3][7][8]
-
Characterization (Optional but Recommended):
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the dispersion.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a SEDDS to enhance its oral absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Solubility Screening: Determine the solubility of this compound in a range of oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.
-
For each mixture, add a small amount to a larger volume of water with gentle agitation and observe the emulsification process.
-
Construct a ternary phase diagram to identify the regions that form stable and clear microemulsions.
-
-
Formulation Preparation:
-
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to water with gentle stirring and measure the time it takes to form a clear emulsion.[5]
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.
-
In Vitro Drug Release: Perform dissolution studies to assess the release of this compound from the SEDDS formulation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound? A1: this compound is poorly soluble in water. It is soluble in DMSO at a concentration of approximately 20 mg/mL (42.24 mM).[11]
Q2: Is there a reported in vivo formulation for this compound? A2: Yes, a formulation for intraperitoneal (IP) injection in a mouse xenograft model has been reported. The vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, with a resulting this compound concentration of 2 mg/mL (4.22 mM).[11] Another reported formulation for IP injection is 10% DMSO and 90% (20% SBE-β-CD in Saline), achieving a solubility of ≥ 2.08 mg/mL.[12]
Q3: What is the mechanism of action of this compound? A3: this compound is a specific inhibitor of the ERCC1-XPF endonuclease complex, which plays a crucial role in multiple DNA repair pathways, including Nucleotide Excision Repair (NER).[2] By inhibiting ERCC1-XPF, this compound can prevent the repair of DNA damage induced by chemotherapeutic agents like cisplatin (B142131), thereby potentiating their anti-cancer efficacy.[2]
Q4: What are the key physicochemical properties of this compound? A4: The molecular weight of this compound is 473.5 g/mol , and its chemical formula is C17H15NO9S3.[11] It has been noted to follow Lipinski's rules, suggesting it has drug-like properties that are favorable for absorption.[2]
Q5: What are some suitable excipients for developing an oral formulation of this compound? A5: For solid dispersions, hydrophilic polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are good candidates.[13][14] For SEDDS, common oils include medium-chain triglycerides, surfactants like polysorbates and polyoxyl castor oils, and co-solvents like polyethylene (B3416737) glycols and Transcutol.[6] The selection should be based on solubility studies and the desired formulation characteristics.
IV. Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 473.5 g/mol | [11] |
| Chemical Formula | C17H15NO9S3 | [11] |
| Solubility in DMSO | 20 mg/mL (42.24 mM) | [11] |
| In Vivo Formulation (IP) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [11] |
| In Vivo Concentration (IP) | 2 mg/mL (4.22 mM) | [11] |
| In Vivo Dosage (Mouse Xenograft) | 20 mg/kg, twice daily (IP) | [12] |
V. Visualizations
Caption: Role of ERCC1-XPF in Nucleotide Excision Repair and its inhibition by this compound.
Caption: Decision workflow for improving the oral bioavailability of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ybcp.ac.in [ybcp.ac.in]
- 4. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. japsonline.com [japsonline.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 11. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
NSC16168 stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NSC16168 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years.[1] In solvent, stock solutions can be stored at -80°C for up to 6 months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1][2]
Q2: What are the suggested solvents for dissolving this compound?
A2: this compound has limited solubility in aqueous solutions but is soluble in organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1][3] For in vivo applications, specific formulations are required to achieve the desired concentration and bioavailability.[1][3]
Data Presentation: Solubility and Storage
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Notes |
| DMSO | 20 mg/mL (42.24 mM) | Sonication is recommended to aid dissolution.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.22 mM) | Recommended for in vivo formulation. Sonication is recommended.[3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.39 mM) | An alternative in vivo formulation yielding a clear solution.[1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] |
Troubleshooting Guide
Q3: My this compound precipitated out of the aqueous buffer after diluting from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.
-
Optimize the co-solvent concentration: While minimizing the concentration of organic solvents like DMSO in your final assay is important, a certain percentage might be necessary to maintain solubility. You can experiment with slightly higher, yet biologically tolerated, final DMSO concentrations.
-
Use a different formulation: For cellular or in vivo experiments, consider using a formulation with solubilizing agents like PEG300, Tween 80, or SBE-β-CD.[1][3]
-
Sonication: Briefly sonicating the final aqueous solution after dilution may help to redissolve small precipitates.
Q4: I am observing a loss of this compound activity in my aqueous experimental setup over time. What could be the cause?
A4: Loss of activity can be attributed to the chemical instability of the compound in aqueous media. The chemical structure of this compound contains sulfonic acid and amine functional groups which can be susceptible to degradation. Potential causes include:
-
Hydrolysis: The sulfonic acid ester bond in this compound could be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The amine group and the aromatic rings could be prone to oxidation.
-
Photodegradation: Exposure to light can sometimes lead to the degradation of small molecules.
To investigate and mitigate this, it is recommended to perform a stability study under your specific experimental conditions (e.g., pH, temperature, light exposure).
Experimental Protocols
Protocol 1: General Procedure for Assessing the Aqueous Stability of this compound
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Working Solution: Dilute the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 10 µM).
-
Time-Zero Sample (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and mix it with an equal volume of a cold quenching solution (e.g., acetonitrile) to stop any degradation. Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and process them in the same manner as the time-zero sample.
-
HPLC Analysis: Analyze all samples by a validated reverse-phase HPLC method. The peak area of this compound at each time point is compared to the peak area at T=0 to determine the percentage of the compound remaining.
Visualizations
Caption: Workflow for assessing the aqueous stability of this compound.
Caption: Troubleshooting guide for this compound precipitation issues.
References
Technical Support Center: Cell Line-Specific Responses to NSC16168
Welcome to the technical support center for NSC16168, a selective inhibitor of the ERCC1-XPF DNA repair endonuclease. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cancer research, with a focus on understanding and troubleshooting its cell line-specific responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the ERCC1-XPF (Excision Repair Cross-Complementation group 1 - Xeroderma Pigmentosum group F) endonuclease complex.[1][2][3] This complex plays a crucial role in the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing a variety of DNA lesions, including those induced by platinum-based chemotherapy agents like cisplatin (B142131).[1][4] By inhibiting ERCC1-XPF, this compound prevents the repair of DNA damage, leading to the accumulation of cytotoxic lesions and subsequently enhancing the efficacy of DNA-damaging agents.[1][4]
Q2: In which cancer types has this compound shown efficacy?
A2: The majority of published research on this compound has focused on its activity in non-small cell lung cancer (NSCLC).[1][4] However, given that the ERCC1-XPF complex is a key factor in cisplatin resistance in various malignancies, the potential application of this compound is being explored in other cancer types, including ovarian cancer and melanoma, where high ERCC1 expression is associated with poor response to platinum-based therapies.[4][5]
Q3: What is the IC50 of this compound?
A3: The reported IC50 value of this compound for the inhibition of ERCC1-XPF endonuclease activity is approximately 0.42 µM.[1] It is important to note that the effective concentration for cell-based assays can vary depending on the cell line and experimental conditions.
Q4: Does this compound have single-agent activity?
A4: In the H460 lung cancer xenograft model, this compound administered as a single agent showed minimal effect on tumor growth.[1] Its primary therapeutic potential lies in its ability to sensitize cancer cells to DNA-damaging agents like cisplatin.[1][4]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound.
Issue 1: Low Solubility of this compound
-
Question: I am having difficulty dissolving this compound for my in vitro experiments. What is the recommended solvent and procedure?
-
Answer: this compound can be challenging to dissolve in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a stock solution, dissolve this compound in 100% DMSO. For a final in-use concentration, further dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If you still observe precipitation, gentle warming and vortexing may aid in dissolution.
Issue 2: High Variability in Experimental Results
-
Question: My results with this compound are inconsistent between experiments. What could be the cause of this variability?
-
Answer: Inter-experimental variability can arise from several factors.[6][7][8]
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Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can significantly impact drug response.
-
Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. The stability of the compound in cell culture medium over long incubation periods may vary.
-
Assay Conditions: Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings.
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Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and verify their identity.
-
Issue 3: Lack of Cisplatin Potentiation in a Specific Cell Line
-
Question: I am not observing the expected potentiation of cisplatin cytotoxicity with this compound in my cell line. What are the possible reasons?
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Answer: The response to this compound is highly cell line-specific and depends on the genetic and molecular background of the cells.
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ERCC1 Expression Levels: The primary target of this compound is the ERCC1-XPF complex. Cell lines with low or absent ERCC1 expression may not show a significant response to this compound, as there is no target for the inhibitor to act upon. You can assess ERCC1 expression levels by Western blotting or qRT-PCR.
-
Alternative DNA Repair Pathways: Some cell lines may have redundant or alternative DNA repair pathways that can compensate for the inhibition of the NER pathway by this compound.
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Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound and/or cisplatin, leading to reduced efficacy.
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Off-Target Effects: While this compound is a specific inhibitor, the possibility of off-target effects in certain cellular contexts cannot be entirely ruled out.[2][9][10]
-
Issue 4: Unexpected Cytotoxicity of this compound Alone
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Question: I am observing significant cytotoxicity with this compound as a single agent, which is unexpected. What could be the cause?
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Answer: While generally considered to have minimal single-agent activity at concentrations effective for cisplatin sensitization, high concentrations of this compound may induce off-target effects leading to cytotoxicity.[2][9] It is also possible that the sulfonic acid esters in its structure could contribute to toxicity at higher concentrations.[1]
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line.
-
Solvent Toxicity: Ensure that the final DMSO concentration is not contributing to the observed cytotoxicity.
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Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound.
-
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.
Table 1: IC50 of this compound for ERCC1-XPF Inhibition
| Parameter | Value | Reference |
| IC50 (ERCC1-XPF) | 0.42 µM | [1] |
Table 2: Effect of this compound on Cisplatin IC50 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment | Cisplatin IC50 | Fold Sensitization | Reference |
| H460 | Cisplatin alone | ~2.5 µM | - | [4] |
| H460 | Cisplatin + 25 µM this compound | Not explicitly stated, but significant sensitization observed | Not explicitly calculated | [4] |
| H460 | Cisplatin + 50 µM this compound | Not explicitly stated, but significant sensitization observed | Not explicitly calculated | [4] |
| H1299 (ERCC1 WT) | Cisplatin alone | Not explicitly stated | - | [4] |
| H1299 (ERCC1 WT) | Cisplatin + this compound | Potentiation observed | Not explicitly calculated | [4] |
| H1299 (ERCC1 KO) | Cisplatin alone | Not explicitly stated | - | [4] |
| H1299 (ERCC1 KO) | Cisplatin + this compound | No additional potentiation | - | [4] |
Table 3: Cisplatin IC50 Values in Ovarian Cancer and Melanoma Cell Lines (for Context)
| Cell Line | Cancer Type | Cisplatin IC50 | Reference |
| A2780 | Ovarian | 1.40 ± 0.11 µM | [9] |
| SKOV-3 | Ovarian | Higher than A2780, indicating resistance | [11] |
| MeWo | Melanoma | Not explicitly stated | [12][13] |
| B16-F10 | Melanoma | Dose-dependent cell enlargement observed | [14] |
Note: Specific IC50 values for this compound in combination with cisplatin for ovarian and melanoma cell lines were not available in the searched literature. The table provides context on cisplatin sensitivity in these lines.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[15][16][17][18]
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound (stock solution in DMSO)
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Cisplatin (stock solution in sterile water or saline)
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
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Drug Treatment:
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Prepare serial dilutions of this compound and cisplatin in complete medium.
-
For combination treatments, you can use a constant ratio of this compound to cisplatin (e.g., 25:1) or vary the concentrations of both drugs.[4]
-
Remove the overnight culture medium from the wells.
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Add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values.
-
Protocol 2: Clonogenic Survival Assay
This protocol is based on standard clonogenic assay procedures.[19][20][21][22][23]
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound (stock solution in DMSO)
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Cisplatin (stock solution in sterile water or saline)
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6-well plates
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Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) in 6-well plates containing complete medium.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Prepare drug dilutions as described in the MTT assay protocol.
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For pre-treatment with this compound, replace the medium with this compound-containing medium and incubate for a specific period (e.g., 2 hours) before adding cisplatin.[1]
-
For co-treatment, add both drugs simultaneously.
-
Incubate for the desired treatment duration.
-
-
Colony Formation:
-
After drug treatment, wash the cells with PBS and replace with fresh, drug-free complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the survival curves and analyze the data to determine the effect of the treatments.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize the key mechanisms and experimental processes related to this compound.
Caption: Mechanism of action of this compound in potentiating cisplatin-induced apoptosis.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Downstream apoptotic signaling following ERCC1-XPF inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 4. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The altered apoptotic pathways in cisplatin and etoposide-resistant melanoma cells are drug specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alterations of DNA repair in melanoma cell lines resistant to cisplatin, fotemustine, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. protocols.io [protocols.io]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Experimental Variability with NSC16168
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NSC16168, a specific inhibitor of the ERCC1-XPF DNA repair complex. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of the ERCC1-XPF endonuclease, a critical component of the nucleotide excision repair (NER) pathway.[1][2][3] By inhibiting ERCC1-XPF, this compound prevents the repair of DNA damage induced by platinum-based chemotherapeutic agents like cisplatin (B142131), thereby potentiating their cytotoxic effects in cancer cells.[1][4]
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound against ERCC1-XPF is 0.42 μM.[4]
Q3: In which cancer cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to potentiate cisplatin efficacy in lung cancer cell lines, including H460 and H1299.[1][4][5]
Q4: Are there any known off-target effects of this compound?
A4: There is some evidence to suggest that this compound may have activity against the APE1 endonuclease, which is involved in the base excision repair (BER) pathway, with an IC50 of approximately 7 μM.[1]
Q5: How should I store this compound?
A5: For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] The powder form can be stored at -20°C for up to 3 years.[6] It is recommended to prepare working solutions fresh on the day of the experiment.[4]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent potentiation of cisplatin cytotoxicity | 1. Suboptimal concentration of this compound.2. Cell line-specific resistance or low ERCC1-XPF expression.3. Issues with compound solubility or stability.4. Variability in incubation times. | 1. Perform a dose-response matrix experiment with varying concentrations of both this compound and cisplatin to determine the optimal synergistic concentrations.[5]2. Verify the expression level of ERCC1-XPF in your cell line via Western blot or qPCR. Cell lines with low ERCC1-XPF expression may show a less pronounced potentiation effect.3. Ensure complete dissolution of this compound. Sonication is recommended.[6] Prepare fresh working solutions for each experiment from a recently prepared stock.[4]4. Standardize incubation times for this compound pre-treatment and co-incubation with cisplatin. A 2-hour pre-incubation with this compound has been shown to be effective.[4] |
| High variability between replicate wells in cell-based assays | 1. Uneven cell seeding.2. Compound precipitation in the media.3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row/column.2. Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent system.3. Avoid using the outer wells of the microplate, as they are more prone to evaporation, or ensure proper humidification in the incubator. |
| No significant anti-tumor activity in in vivo xenograft models | 1. Suboptimal dosage or administration schedule.2. Poor bioavailability of the compound.3. Tumor model is not sensitive to ERCC1-XPF inhibition. | 1. A dosage of 20 mg/kg administered intraperitoneally (ip) twice daily has been shown to be effective in H460 lung cancer xenografts.[1][4] Consider a dose-escalation study to determine the maximum tolerated dose in your model.2. Ensure the formulation is clear and fully dissolved before injection. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][6]3. Confirm that the xenograft tumor expresses ERCC1-XPF. |
| Toxicity or adverse side effects observed in animal models | 1. Vehicle toxicity.2. Off-target effects of this compound at the administered dose. | 1. Include a vehicle-only control group to assess the toxicity of the solvent mixture.2. If toxicity is observed with this compound alone, consider reducing the dose or the frequency of administration. In pilot studies, 20 mg/kg of this compound alone did not show signs of distress or toxic side effects in mice.[1][4] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (ERCC1-XPF) | 0.42 μM | - | [4] |
| Concentration Range (Cell Viability Assay) | 0-50 μM | H460 | [4] |
| Incubation Time | 2 hours | H460 | [4] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Details | Animal Model | Reference |
| Animal Model | H460 lung cancer xenografts | Mice | [1][4] |
| Dosage | 20 mg/kg | Mice | [1][4] |
| Administration Route | Intraperitoneal (ip) | Mice | [1][4] |
| Dosing Schedule | Twice daily for 10 days | Mice | [1][4] |
Experimental Protocols
1. Cell Viability Assay
-
Seed H460 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
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Prepare a stock solution of this compound in DMSO.
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Pre-treat the cells with varying concentrations of this compound (e.g., 0-50 μM) for 2 hours.
-
Add varying concentrations of cisplatin to the wells.
-
Incubate the plate for an additional 72 hours.
-
Assess cell viability using a standard method such as MTT or PrestoBlue assay.
-
Calculate the IC50 values for cisplatin in the presence and absence of this compound.
2. In Vivo Xenograft Study
-
Subcutaneously inject 2.5 x 10^6 H460 cells into the flank of immunodeficient mice.
-
Allow the tumors to reach a palpable size (e.g., 100 mm³).
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Randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Cisplatin alone, and (4) this compound and Cisplatin combination.
-
Prepare the this compound formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Administer this compound (20 mg/kg, ip) twice daily and cisplatin (e.g., 3 mg/kg, ip) twice a week for the duration of the study (e.g., 10 days).
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Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
References
- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Estrogen/progestogen Receptor | TargetMol [targetmol.com]
Interpreting unexpected results in NSC16168 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC16168. The following resources are designed to help interpret unexpected results and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific small molecule inhibitor of the ERCC1-XPF endonuclease complex.[1][2] This complex is a critical component of the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing various forms of DNA damage, including the intrastrand adducts and interstrand crosslinks (ICLs) caused by platinum-based chemotherapy agents like cisplatin (B142131).[3][4] By inhibiting ERCC1-XPF, this compound prevents the repair of this DNA damage, leading to the accumulation of unrepaired lesions, which can trigger cell cycle arrest and apoptosis.[3]
Caption: Mechanism of this compound in potentiating cisplatin-induced cell death.
Q2: What is the expected outcome of treating cancer cells with this compound alone?
A2: When used as a single agent at typical experimental concentrations, this compound is expected to have minimal cytotoxic effects on cancer cells.[3] Its primary role is not to kill cells directly but to inhibit a specific DNA repair pathway. In vivo studies in H460 lung cancer xenografts showed that this compound alone minimally affected tumor growth.[3] Significant cytotoxicity, if observed, may be considered an unexpected result and could point to off-target effects at high concentrations or specific vulnerabilities in the cell line being used.
Q3: Why is this compound primarily used in combination with DNA-damaging agents like cisplatin?
A3: this compound is used with agents like cisplatin to exploit the principle of synthetic lethality. Cancer cells often rely heavily on specific DNA repair pathways, like NER, to survive the damage caused by chemotherapy.[3] By inhibiting ERCC1-XPF with this compound, researchers can prevent the repair of cisplatin-induced DNA lesions, thereby significantly enhancing or "potentiating" the cytotoxic efficacy of cisplatin.[3][4] This combination can overcome cisplatin resistance in tumors with high DNA repair capacity.[3]
Troubleshooting Unexpected Results
This guide addresses common unexpected outcomes during this compound experiments in a question-and-answer format.
Scenario 1: Inconsistent or Weak Potentiation of Cisplatin
Question: I'm not observing the expected synergistic effect between this compound and cisplatin. The potentiation is much weaker than reported in the literature. What could be the cause?
Answer: Several factors can lead to a weaker-than-expected synergistic effect. A systematic approach is necessary to pinpoint the issue.
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Cell Line Characteristics: The level of ERCC1-XPF expression is a key determinant of sensitivity. Cell lines with low intrinsic ERCC1-XPF levels may not show strong potentiation as they are already deficient in this repair pathway.[3] Conversely, cells overexpressing ERCC1 are expected to be more sensitive to this combination therapy.[5]
-
Compound Viability and Concentration: Verify the integrity of your this compound and cisplatin stocks. This compound powder should be stored at -20°C.[2] Stock solutions in DMSO are stable for up to 6 months at -80°C but only 1 month at -20°C.[1] Ensure accurate serial dilutions and consider the concentration ratio. A study in H460 cells used a constant ratio of 25:1 (this compound:cisplatin).[3]
-
Experimental Timing: The timing of drug addition and the total incubation time are critical. The potentiation effect of this compound on cisplatin has been demonstrated with a 2-hour incubation in H460 cells.[1] Ensure your experimental window is sufficient for both drugs to act.
-
Solvent Effects: this compound is typically dissolved in DMSO.[1][2] High final concentrations of DMSO in the culture medium can be toxic to cells and may mask the specific effects of the drug. Always include a vehicle control (medium with the same final DMSO concentration as your highest drug dose) to assess solvent toxicity.
Caption: Logical workflow for troubleshooting weak cisplatin potentiation by this compound.
Scenario 2: High Cytotoxicity with this compound Alone
Question: My experiments show significant cell death with this compound as a single agent, which is contrary to published data. Why might this be happening?
Answer: While this compound is reported to have minimal single-agent cytotoxicity, observing high cell death is a significant deviation that warrants investigation.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets. It has been shown to have some activity against the APE1 endonuclease (IC50 ≈ 7 μM), which is involved in the Base Excision Repair (BER) pathway.[3] Inhibition of multiple DNA repair pathways could lead to increased cytotoxicity.
-
Concentration Error: A simple but common error is a miscalculation in the stock concentration or serial dilutions, leading to a much higher final concentration than intended. Re-verify all calculations and, if possible, confirm the concentration of the stock solution.
-
Cell Line Hypersensitivity: The specific genetic background of your cell line might make it unusually sensitive to the inhibition of ERCC1-XPF, even without an external DNA-damaging agent, perhaps due to high levels of endogenous DNA damage.
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Contamination: Check cell cultures for microbial contamination (e.g., mycoplasma), which can stress cells and increase their sensitivity to any chemical perturbation.[6]
| Parameter | Value | Reference |
| Primary Target | ERCC1-XPF | [1] |
| IC50 (ERCC1-XPF) | 0.42 μM (420 nM) | [1][3] |
| Off-Target (APE1) | IC50 ≈ 7 μM | [3] |
| Typical In Vitro Conc. | 0 - 50 μM | [1] |
| Typical In Vivo Dose | 20 mg/kg | [1][3] |
| Solubility (DMSO) | ≥ 31.25 mg/mL (66.00 mM) | [1] |
| Table 1: Key Quantitative Data for this compound |
Scenario 3: Interpreting Atypical Dose-Response Curves
Question: My dose-response curve for the this compound/cisplatin combination is not a classic sigmoidal shape. How should I interpret this?
Answer: Atypical dose-response curves can be informative. The shape of the curve reflects the nature of the drug interaction.
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Understanding Drug Interactions: When combining two agents, the effect can be synergistic (greater than the sum of their individual effects), additive (equal to the sum), or antagonistic (less than the sum). A synergistic interaction is the desired outcome with this compound and cisplatin and should result in a leftward shift of the cisplatin dose-response curve, indicating a lower IC50.
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Hormesis/Biphasic Response: In some biological systems, low doses of a substance can produce a stimulatory effect while high doses are inhibitory.[7] While less common in this specific context, it's a potential source of non-sigmoidal curves.
-
Assay Artifacts: Ensure your assay's dynamic range is appropriate for the observed cell death. If the assay signal saturates at high or low ends, it can distort the curve.[8] For example, in an MTT assay, very high cell densities can lead to a plateauing of the signal.[8]
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Data Analysis: Use appropriate non-linear regression models to fit your data.[9] For combination studies, calculating a Combination Index (CI) can quantitatively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 3. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Unveiling Novel ERCC1–XPF Complex Inhibitors: Bridging the Gap from In Silico Exploration to Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating NSC16168 Activity: A Comparative Guide to Secondary Screens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of secondary screening methods to validate the activity of NSC16168, a specific inhibitor of the ERCC1-XPF endonuclease. By inhibiting this key DNA repair protein, this compound enhances the efficacy of DNA-damaging chemotherapeutic agents like cisplatin (B142131). This document outlines experimental protocols and presents comparative data to aid in the robust validation of this compound and its alternatives.
Introduction to this compound and ERCC1-XPF
This compound is a small molecule inhibitor that specifically targets the endonuclease activity of the ERCC1-XPF heterodimer.[1][2] This protein complex is crucial for several DNA repair pathways, including nucleotide excision repair (NER), which removes bulky DNA adducts and cisplatin-induced DNA damage.[3][4][5] By inhibiting ERCC1-XPF, this compound prevents cancer cells from repairing DNA damage, leading to increased cell death and sensitizing them to chemotherapy.[3][4]
Comparative Analysis of ERCC1-XPF Inhibitors
While this compound is a well-characterized inhibitor, other compounds have been identified that also target the ERCC1-XPF complex. A direct quantitative comparison with a wide range of alternatives is challenging due to variations in experimental conditions across different studies. However, the following table summarizes the inhibitory activity of this compound and another identified ERCC1-XPF inhibitor, NSC143099.
| Compound | Target | IC50 (µM) | Method of Action | Reference |
| This compound | ERCC1-XPF endonuclease activity | 0.42 | Inhibition of nuclease activity | [1][3] |
| NSC143099 | ERCC1-XPF endonuclease activity | ~0.022 | Inhibition of nuclease activity | [6] |
Secondary Screening and Validation Assays
A series of secondary screens are essential to confirm the specificity and cellular activity of this compound. These assays validate its mechanism of action and its potential as a cancer therapeutic.
Specificity Screens: Ruling out Off-Target Effects
To ensure that this compound specifically inhibits ERCC1-XPF, its activity should be tested against other non-related endonucleases.
Experimental Protocol: Nuclease Specificity Assay
-
Enzymes: Purified recombinant ERCC1-XPF, HhaI, and XPG endonucleases.
-
Substrate: A fluorescently labeled DNA substrate that can be cleaved by all three enzymes.
-
Procedure:
-
Incubate each enzyme with the DNA substrate in the presence of a range of concentrations of this compound.
-
A control reaction with DMSO (vehicle) should be included.
-
The reactions are incubated at 37°C for a defined period (e.g., 30 minutes).
-
Cleavage of the fluorescent substrate is measured using a fluorescence plate reader.
-
-
Expected Outcome: this compound should show potent inhibition of ERCC1-XPF activity while having minimal to no effect on HhaI and XPG activity.[3]
In Vitro Validation: Gel-Based Nuclease Assay
This assay provides a direct visualization of the inhibition of ERCC1-XPF's endonuclease activity.
Experimental Protocol: Gel-Based Nuclease Assay
-
Substrate: A 5'-radiolabeled DNA substrate (e.g., with 32P) designed to be a specific substrate for ERCC1-XPF.
-
Procedure:
-
Incubate purified ERCC1-XPF with the radiolabeled DNA substrate in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the DNA products are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is exposed to a phosphor screen, and the cleavage products are visualized and quantified.
-
-
Expected Outcome: A dose-dependent decrease in the amount of cleaved DNA product in the presence of this compound, confirming its inhibitory effect.[3][7]
Cellular Activity: Potentiation of Cisplatin Cytotoxicity
The ultimate goal of an ERCC1-XPF inhibitor is to enhance the killing of cancer cells by DNA-damaging agents.
Experimental Protocol: Cell Viability and Clonogenic Survival Assays
-
Cell Lines: Non-small cell lung cancer (NSCLC) cell lines such as H460 or H1299 are suitable models.[1][8]
-
Treatment:
-
Cell Viability (e.g., MTT assay): Seed cells in 96-well plates and treat with a dose-response of cisplatin in the presence or absence of a fixed concentration of this compound for 48-72 hours. Cell viability is then assessed.[9]
-
Clonogenic Survival: Seed a low number of cells in 6-well plates and treat with cisplatin and/or this compound for a defined period (e.g., 24 hours). The drug-containing medium is then replaced with fresh medium, and the cells are allowed to form colonies for 7-14 days. Colonies are then stained and counted.[10][11]
-
-
Expected Outcome: A significant decrease in the IC50 of cisplatin and a reduction in the surviving fraction of cells when combined with this compound, indicating synergistic cytotoxicity.[3][8]
Mechanism of Action in Cells: DNA Repair Inhibition
This assay directly measures the ability of this compound to inhibit the repair of cisplatin-induced DNA damage in cancer cells.
Experimental Protocol: DNA Adduct Repair Assay (e.g., Comet Assay or Immuno-slot blot)
-
Treatment: Treat cancer cells (e.g., H460) with cisplatin to induce DNA adducts.
-
Inhibition: Co-treat or post-treat the cells with this compound.
-
DNA Damage Quantification:
-
Comet Assay: At different time points after treatment, embed single cells in agarose (B213101) on a microscope slide, lyse them, and subject them to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.[12][13]
-
Immuno-slot blot: Isolate genomic DNA at various time points and use an antibody specific for cisplatin-DNA adducts to quantify the level of damage.
-
-
Expected Outcome: Cells treated with this compound should exhibit a delayed or reduced rate of DNA adduct removal compared to cells treated with cisplatin alone, demonstrating the inhibition of DNA repair.[3]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: ERCC1-XPF signaling pathway in DNA repair and its inhibition by this compound.
Caption: Experimental workflow for the secondary validation of this compound activity.
References
- 1. Multiple Roles of the ERCC1-XPF Endonuclease in DNA Repair and Resistance to Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.3 Clonogenic survival assay [bio-protocol.org]
- 6. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Function and Interactions of ERCC1-XPF in DNA Damage Response | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
- 12. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to ERCC1-XPF Inhibitors: Benchmarking NSC16168
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NSC16168 with other inhibitors of the ERCC1-XPF DNA repair endonuclease. The information is compiled from preclinical studies and presented with supporting experimental data to aid in the evaluation of these compounds for further investigation.
The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a critical structure-specific endonuclease involved in multiple DNA repair pathways, including nucleotide excision repair (NER), interstrand crosslink (ICL) repair, and double-strand break (DSB) repair.[1][2][3] Its central role in repairing DNA damage induced by platinum-based chemotherapies and other DNA damaging agents has made it a compelling target for the development of cancer therapeutics.[3][4][5] Overexpression of ERCC1-XPF is often associated with chemoresistance, and its inhibition has been shown to sensitize cancer cells to agents like cisplatin (B142131).[4][5][6]
This guide focuses on this compound, a specific inhibitor of ERCC1-XPF, and compares its performance with other known inhibitors based on available biochemical and cellular data.
Quantitative Comparison of ERCC1-XPF Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and other selected ERCC1-XPF inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Inhibitor | Target Mechanism | IC50 (μM) | Assay Type | Reference |
| This compound | Endonuclease Activity | 0.42 | Fluorescence-based HTS | [2][7] |
| NSC143099 | Endonuclease Activity | 0.022 | Fluorescence-based HTS | [2] |
| NSC103019 | Endonuclease Activity | 0.53 | Fluorescence-based HTS | [2] |
| NSC14161 | Endonuclease Activity | 0.79 | Fluorescence-based HTS | [2] |
| NSC13776 | Endonuclease Activity | 1.15 | Fluorescence-based HTS | [2] |
| Compound 6 | Endonuclease Activity | 0.167 | Fluorescence-based | [8] |
| EGCG | Endonuclease Activity | Nanomolar range | Fluorescence-based | [9] |
| F06 | Protein-Protein Interaction | - | Disrupts ERCC1-XPF interaction | [1][10] |
| A4 | Protein-Protein Interaction | - | Disrupts ERCC1-XPF interaction | [1] |
| B9 | Protein-Protein Interaction | - | Disrupts ERCC1-XPF interaction | [11] |
| NSC 130813 | Protein-Protein Interaction | - | Disrupts ERCC1-XPF interaction | [12] |
| XPF-ERCC1 blocker | Not specified | 41.86 (HCT116 cells) | Cell viability | [13] |
Mechanism of Action and Cellular Effects
This compound has been identified as a specific inhibitor of the endonuclease activity of the ERCC1-XPF complex.[2][7] Studies have shown that it does not inhibit the binding of ERCC1-XPF to DNA, suggesting a direct effect on the catalytic function of the XPF subunit.[2] In cellular contexts, this compound has been demonstrated to potentiate the cytotoxicity of cisplatin in cancer cell lines.[5][6][7] Furthermore, in vivo studies using a lung cancer xenograft model showed that the combination of this compound and cisplatin resulted in significant tumor growth inhibition.[2]
Other inhibitors target different aspects of ERCC1-XPF function. For instance, compounds like F06, A4, and B9 have been designed to disrupt the protein-protein interaction between ERCC1 and XPF, which is essential for the stability and function of the complex.[1][11][12] Inhibition of this interaction is expected to lead to the destabilization of both proteins.[3] Natural compounds like the green tea polyphenol (-)-epigallocatechin-3-gallate (EGCG) have also been identified as potent inhibitors of ERCC1-XPF endonuclease activity.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of ERCC1-XPF in DNA repair and a general workflow for inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the ERCC1-XPF structure-specific endonuclease to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains [frontiersin.org]
- 9. Targeting the DNA Repair Endonuclease ERCC1-XPF with Green Tea Polyphenol Epigallocatechin-3-Gallate (EGCG) and Its Prodrug to Enhance Cisplatin Efficacy in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling Novel ERCC1–XPF Complex Inhibitors: Bridging the Gap from In Silico Exploration to Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. citeab.com [citeab.com]
- 12. Small molecule inhibitors of ERCC1-XPF protein-protein interaction synergize alkylating agents in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. XPF–ERCC1 Blocker Improves the Therapeutic Efficacy of 5-FU- and Oxaliplatin-Based Chemoradiotherapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NSC16168 and NSC143099 in Potentiating Cisplatin-Based Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising small molecule inhibitors, NSC16168 and NSC143099, in their ability to enhance the therapeutic efficacy of the widely-used chemotherapy agent, cisplatin (B142131). This comparison is supported by experimental data focusing on their mechanism of action, in vitro efficacy, and in vivo potential.
At the forefront of strategies to overcome cisplatin resistance is the inhibition of the DNA repair pathway. Specifically, the ERCC1-XPF endonuclease complex plays a crucial role in repairing cisplatin-induced DNA damage, thereby allowing cancer cells to survive treatment. Both this compound and NSC143099 have been identified as inhibitors of this ERCC1-XPF complex, making them promising candidates for combination therapies.
Mechanism of Action: Targeting the ERCC1-XPF DNA Repair Pathway
Cisplatin exerts its anticancer effect by binding to DNA and creating adducts that block replication and transcription, ultimately leading to cell death.[1] However, cancer cells can counteract this by employing the Nucleotide Excision Repair (NER) pathway, in which the ERCC1-XPF endonuclease is a key player, to remove these cisplatin-DNA adducts.[1][2]
This compound and NSC143099 are small molecules identified through high-throughput screening to specifically inhibit the endonuclease activity of the ERCC1-XPF complex.[1] By blocking this repair mechanism, these compounds are designed to increase the accumulation of cisplatin-induced DNA damage, thereby enhancing the cytotoxic effect of cisplatin in cancer cells.
Performance Comparison: this compound vs. NSC143099
The following tables summarize the quantitative data from comparative studies on this compound and NSC143099.
Table 1: In Vitro Inhibition of ERCC1-XPF Endonuclease Activity
| Compound | IC50 (µM) for ERCC1-XPF Inhibition |
| NSC143099 | 0.022 ± 0.003 |
| This compound | 0.42 ± 0.05 |
Data from Arora S, et al. Oncotarget. 2016.[1]
Table 2: Potentiation of Cisplatin Cytotoxicity in H460 Lung Cancer Cells
| Treatment | Cisplatin IC50 (µM) | Fold Change in Cisplatin Sensitivity |
| Cisplatin alone | 10.2 ± 0.8 | - |
| Cisplatin + NSC143099 (50 µM) | 3.5 ± 0.5 | ~2.9 |
| Cisplatin + this compound (25 µM) | 4.1 ± 0.4 | ~2.5 |
| Cisplatin + this compound (50 µM) | 3.1 ± 0.3 | ~3.3 |
Data from Arora S, et al. Oncotarget. 2016.[1]
In Vivo Efficacy of this compound
In a lung cancer xenograft model using H460 cells, this compound demonstrated a significant potentiation of cisplatin's anti-tumor activity.[1] While this compound alone had a minimal effect on tumor growth, the combination of this compound and cisplatin resulted in a marked inhibition of tumor growth over the course of the treatment.[1]
Experimental Protocols
High-Throughput Screening (HTS) for ERCC1-XPF Inhibitors
The identification of this compound and NSC143099 was achieved through a fluorescence-based high-throughput screen designed to detect the inhibition of ERCC1-XPF endonuclease activity.
Protocol Summary:
-
Assay Setup: A 96-well plate format was used. Each well contained purified ERCC1-XPF enzyme and a fluorescently labeled DNA substrate.
-
Compound Addition: Compounds from the NCI-DTP diversity set were added to the wells.
-
Reaction and Measurement: After incubation, the fluorescence in each well was measured. Inhibition of ERCC1-XPF activity resulted in a lower fluorescence signal.
-
Hit Validation: Initial hits were further tested for their specificity against other non-related endonucleases to ensure they selectively targeted ERCC1-XPF.[1]
Clonogenic Survival Assay
This assay was used to determine the long-term efficacy of the inhibitors in potentiating cisplatin's ability to kill cancer cells.
Protocol Summary:
-
Cell Seeding: H460 non-small cell lung cancer cells were seeded in culture plates.
-
Treatment: Cells were pre-treated with either NSC143099 or this compound for a specified duration, followed by the addition of varying concentrations of cisplatin.
-
Colony Formation: After treatment, the cells were allowed to grow for a period to form colonies.
-
Quantification: The colonies were then stained and counted to determine the surviving fraction of cells for each treatment condition. The IC50 value for cisplatin, alone and in combination with the inhibitors, was then calculated.[1]
Conclusion
Both this compound and NSC143099 have demonstrated the ability to inhibit the ERCC1-XPF endonuclease and potentiate the cytotoxic effects of cisplatin in cancer cells. While NSC143099 shows a significantly lower IC50 for in vitro enzyme inhibition, both compounds exhibit comparable efficacy in sensitizing H460 lung cancer cells to cisplatin in cell culture.[1] The promising in vivo data for this compound further supports its potential as a lead compound for the development of therapies to overcome cisplatin resistance. Further investigation into the pharmacological properties and in vivo efficacy of both compounds is warranted to fully assess their clinical potential.
References
A Comparative Guide to the Structure-Activity Relationship of ERCC1-XPF Inhibitors: Focus on NSC16168 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) studies of NSC16168 and other notable inhibitors of the ERCC1-XPF DNA repair complex. By presenting objective performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics that target DNA repair mechanisms.
Introduction to this compound: An Inhibitor of ERCC1-XPF Endonuclease Activity
This compound is a small molecule identified through high-throughput screening as a specific inhibitor of the endonuclease activity of the ERCC1-XPF heterodimer.[1][2][3][4] This complex plays a critical role in the nucleotide excision repair (NER) pathway, which is responsible for repairing a wide range of DNA lesions, including those induced by platinum-based chemotherapies like cisplatin (B142131).[2] By inhibiting ERCC1-XPF, this compound blocks the DNA repair process, leading to the accumulation of DNA damage in cancer cells and thereby potentiating the cytotoxic effects of DNA-damaging agents.[1][2]
Quantitative Performance Data of this compound
This compound has demonstrated potent and specific inhibition of ERCC1-XPF and significant sensitization of cancer cells to cisplatin both in vitro and in vivo.
| Parameter | Value | Assay | Reference |
| IC50 (ERCC1-XPF) | 0.42 µM | Fluorescence-Based Nuclease Assay | [1] |
| Cellular Activity | Potentiates cisplatin efficacy in H460 lung cancer cells (0-50 µM) | Cell Viability Assay | [1] |
| In Vivo Efficacy | Exhibits significant anti-tumor activity and potentiates cisplatin antitumor activity in H460 lung cancer xenografts (20 mg/kg, ip, twice daily) | Mouse Xenograft Model | [1][2] |
Comparative Analysis with Alternative ERCC1-XPF and ERCC1-XPA Inhibitors
While detailed SAR studies on this compound analogs are not extensively available in the public domain, research into other chemical scaffolds targeting the ERCC1-XPF and ERCC1-XPA interactions provides valuable comparative insights. These alternatives often target the protein-protein interaction (PPI) necessary for the complex's function, rather than the endonuclease active site directly.
| Compound/Series | Target | Key SAR Findings | Potency | Reference |
| NSC143099 | ERCC1-XPF Endonuclease | Identified in the same screen as this compound. | IC50: ~22 nM | [2] |
| Thiopyridine-3-carbonitriles | ERCC1-XPA PPI | Removal of the nitro group decreases potency, while moving it to the ortho position slightly improves it. A 4-chlorophenylacetamide substitution was found to be the most potent. | Lead compound 27o EC50: 4.7 µM | [5] |
| F06 Analogs | ERCC1-XPF PPI | Rational design based on the F06 scaffold led to the identification of compound B5 with improved binding. | B5 IC50: 0.49 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings.
Fluorescence-Based ERCC1-XPF Endonuclease Assay
This in vitro assay quantitatively measures the endonuclease activity of the ERCC1-XPF complex.
-
Substrate Preparation: A stem-loop DNA oligonucleotide is synthesized with a fluorophore (e.g., 6-FAM) on the 5' end and a quencher (e.g., DABCYL) on the 3' end. In its intact, hairpin form, the fluorescence is quenched.
-
Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, NaCl, DTT, and MnCl2.
-
Enzyme and Inhibitor Addition: Purified recombinant ERCC1-XPF protein is added to the reaction mixture in the presence or absence of the test inhibitor (e.g., this compound).
-
Incubation: The reaction is incubated at 37°C.
-
Fluorescence Reading: If the ERCC1-XPF endonuclease is active, it will cleave the DNA substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. IC50 values are calculated by plotting the reaction rate against a range of inhibitor concentrations.
Cell Viability Assay (MTS Assay)
This cell-based assay is used to assess the ability of an inhibitor to sensitize cancer cells to a cytotoxic agent.
-
Cell Seeding: Cancer cells (e.g., H460) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the cytotoxic agent (e.g., cisplatin) alone, the inhibitor (e.g., this compound) alone, or a combination of both at various concentrations.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well. Viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Reading: The absorbance is measured at 490 nm using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. Combination indices can be calculated to determine if the interaction between the two compounds is synergistic, additive, or antagonistic.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., H460) are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups: vehicle control, inhibitor alone (e.g., this compound), cytotoxic agent alone (e.g., cisplatin), and the combination of the inhibitor and the cytotoxic agent. The drugs are administered according to a predetermined schedule (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess the anti-tumor efficacy. At the end of the study, tumors can be excised and weighed.
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.
Figure 1. The Nucleotide Excision Repair (NER) pathway and the inhibitory action of this compound.
References
- 1. Small molecule inhibitors of ERCC1-XPF protein-protein interaction synergize alkylating agents in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. apcari.ca [apcari.ca]
- 4. Computer-aided drug design of small molecule inhibitors of the ERCC1-XPF protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Antagonists of the DNA Repair ERCC1/XPA Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ERCC1-XPF Inhibitors: Beyond NSC16168
For Researchers, Scientists, and Drug Development Professionals
The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) endonuclease is a critical component of the nucleotide excision repair (NER) pathway, responsible for repairing a wide range of DNA lesions, including those induced by platinum-based chemotherapies.[1][2] Inhibition of ERCC1-XPF has emerged as a promising strategy to overcome resistance to these anticancer agents.[3][4] NSC16168 is a known inhibitor of ERCC1-XPF that potentiates the efficacy of cisplatin (B142131).[1] This guide provides a comparative analysis of this compound and other reported ERCC1-XPF inhibitors, offering a detailed look at their relative potencies and cellular activities to inform future drug development efforts.
Comparative Efficacy of ERCC1-XPF Inhibitors
The following table summarizes the in vitro potency of several small molecule inhibitors against the ERCC1-XPF endonuclease. The inhibitors are compared based on their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound ID | Chemical Scaffold | Target Interaction | IC50 (µM) | Reference |
| This compound | N/A (Structure not publicly detailed) | Endonuclease Activity | 0.42 | [1] |
| NSC143099 | N/A (Structure not publicly detailed) | Endonuclease Activity | 0.022 | [1] |
| ERCC1-XPF-IN-1 (B9) | Acridine derivative | Endonuclease Activity | 0.49 | [4][5] |
| Compound 6 | Acridine derivative | Protein-Protein Interaction | N/A (Potent) | [6] |
Cellular Activity: Potentiation of DNA-Damaging Agents
The ultimate goal of an ERCC1-XPF inhibitor is to enhance the cytotoxicity of DNA-damaging chemotherapeutics in cancer cells. The following table highlights the cellular effects of these inhibitors in combination with such agents.
| Compound ID | Cell Line | Combination Agent | Observed Effect | Reference |
| This compound | H460 | Cisplatin | Potentiated cisplatin cytotoxicity and inhibited DNA repair. | [1] |
| ERCC1-XPF-IN-1 (B9) | HCT-116 | UV radiation, Cyclophosphamide | Potentiated cytotoxicity of UV and cyclophosphamide; inhibited removal of CPDs. | [4][5] |
| Compound 4 | HCT-116 | UV radiation, Cyclophosphamide | Sensitized colorectal cancer cells to UV radiation and cyclophosphamide. | [3] |
| Compound 6 | HCT-116 | UVC radiation, Cyclophosphamide, Ionizing radiation | Sensitized cells to UVC radiation, cyclophosphamide, and ionizing radiation. | [6] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the workflow of the experiments used to evaluate them.
Caption: The NER pathway and the inhibitory action of this compound analogues on ERCC1-XPF.
References
- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting DNA Repair in Tumor Cells via Inhibition of ERCC1-XPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cell-free/cell-based biological evaluations of novel ERCC1-XPF inhibitors targeting DNA repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains [frontiersin.org]
Specificity of NSC16168 for ERCC1-XPF: A Comparative Guide
For researchers and professionals in drug development, understanding the specificity and efficacy of molecular inhibitors is paramount. This guide provides a detailed comparison of NSC16168, a known inhibitor of the ERCC1-XPF endonuclease, with other alternative compounds. The information presented herein is supported by experimental data to offer an objective assessment of its performance.
The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a structure-specific endonuclease crucial for multiple DNA repair pathways, including nucleotide excision repair (NER).[1][2] Its role in repairing DNA damage caused by platinum-based chemotherapeutics makes it a significant target for inhibitors to enhance the efficacy of cancer treatments.[3][4] this compound has been identified as a specific inhibitor of the endonuclease activity of ERCC1-XPF, and this guide will delve into its specificity and compare it with other known inhibitors.[4]
Comparative Analysis of ERCC1-XPF Inhibitors
Several small molecules have been identified as inhibitors of the ERCC1-XPF endonuclease activity. Their efficacy, typically measured by the half-maximal inhibitory concentration (IC50), varies. The following table summarizes the quantitative data for this compound and other notable inhibitors.
| Inhibitor | IC50 (µM) | Target | Notes |
| This compound | 0.42[4] | ERCC1-XPF Endonuclease Activity | Potentiates cisplatin (B142131) efficacy in cancer cells.[4] |
| NSC143099 | 0.022[4] | ERCC1-XPF Endonuclease Activity | Identified as a potent inhibitor in high-throughput screening.[4] |
| EGCG | In the nanomolar range[5] | ERCC1-XPF Endonuclease Activity | A green tea polyphenol that enhances cisplatin sensitivity.[5][6] |
| Compound 6 | 0.167[7] | ERCC1-XPF Endonuclease Activity | A synthesized inhibitor that disrupts ERCC1-XPF heterodimerization.[7] |
| NSC 130813 | Not specified for endonuclease activity | ERCC1-XPF Protein-Protein Interaction | Acts synergistically with cisplatin and mitomycin C.[1] |
Experimental Validation of Inhibitor Specificity
The specificity of inhibitors like this compound for ERCC1-XPF is validated through a series of biochemical and cellular assays. These experiments are crucial to confirm that the inhibitor targets the intended enzyme and does not have significant off-target effects. Key assays include fluorescence-based and gel-based nuclease assays to measure the inhibition of ERCC1-XPF's DNA cutting activity, and electrophoretic mobility shift assays (EMSA) to ensure the inhibitor does not simply block the enzyme from binding to DNA.[4]
Detailed Experimental Protocols
Fluorescence-Based ERCC1-XPF Nuclease Assay
This high-throughput assay quantitatively measures the endonuclease activity of ERCC1-XPF by monitoring the increase in fluorescence upon cleavage of a specifically designed DNA substrate.[8][9]
a. Materials:
-
Purified ERCC1-XPF protein
-
Fluorescently labeled DNA substrate (e.g., a stem-loop oligonucleotide with a 5'-FAM fluorophore and a 3'-DABCYL quencher)[10]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM NaCl, 0.5 mM DTT, 10% glycerol, and 0.75 mM MnCl2.[8]
-
Test inhibitors (e.g., this compound) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
b. Protocol:
-
Prepare the reaction mixture in each well of the 384-well plate containing assay buffer and the fluorescent DNA substrate (e.g., 100 nM).[8]
-
Add the test inhibitor at various concentrations. Include a DMSO-only control.
-
Initiate the reaction by adding purified ERCC1-XPF protein (e.g., 3 nM).[8]
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Monitor the increase in fluorescence intensity over time at a constant temperature (e.g., 25°C).[9]
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Gel-Based ERCC1-XPF Nuclease Assay
This assay provides a direct visualization of the inhibition of DNA cleavage by ERCC1-XPF.
a. Materials:
-
Purified ERCC1-XPF protein.
-
DNA substrate (e.g., a forked DNA structure) radioactively or fluorescently labeled at the 5' end.[11]
-
Nuclease Reaction Buffer: 25 mM HEPES-KOH (pH 7.9), 25 mM KCl, 3 mM MgCl2, 1 mM DTT, 100 µg/ml BSA, and 6.5% glycerol.[12]
-
Test inhibitors.
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, and 0.1% xylene cyanol.
-
Denaturing polyacrylamide gel (e.g., 15%).
-
Phosphorimager or fluorescence scanner.
b. Protocol:
-
Set up the nuclease reaction by combining the reaction buffer, labeled DNA substrate (e.g., 100 fmol), and varying concentrations of the inhibitor.[13]
-
Add the purified ERCC1-XPF protein (e.g., 20-200 fmol) to start the reaction.[13]
-
Incubate the reaction at 37°C for a defined period (e.g., 90 minutes).[12]
-
Stop the reaction by adding the stop solution and heating the samples at 95°C for 5 minutes.[13]
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager (for radioactive labels) or a fluorescence scanner.
-
Quantify the intensity of the cleaved product band relative to the uncleaved substrate band to determine the percentage of inhibition at each inhibitor concentration.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is performed to confirm that the inhibitor directly affects the nuclease activity of ERCC1-XPF and not its ability to bind to the DNA substrate.[4]
a. Materials:
-
Purified ERCC1-XPF protein.
-
Labeled DNA probe (the same substrate as in the nuclease assays).
-
Binding Buffer: 25 mM HEPES-KOH (pH 8.0), 30 mM KCl, 10% glycerol, 1 mM DTT, 1 mM EDTA, and 0.1 mg/ml BSA.[14]
-
Test inhibitors.
-
Native polyacrylamide gel (e.g., 5%).
-
Gel imaging system.
b. Protocol:
-
In a reaction tube, combine the binding buffer, labeled DNA probe (e.g., 1 nM), and the test inhibitor at various concentrations.[14]
-
Add the purified ERCC1-XPF protein.
-
Incubate the binding reaction at room temperature for 30 minutes to allow for protein-DNA complex formation.[14]
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 90V) for 2 hours in a cold room or with a cooling system to prevent dissociation of the complexes.[14]
-
Visualize the bands. A specific inhibitor of nuclease activity should not prevent the formation of the ERCC1-XPF-DNA complex, meaning the shifted band corresponding to the complex should still be present even at concentrations that inhibit cleavage.
Visualizing the Mechanism and Workflow
To better understand the processes described, the following diagrams illustrate the ERCC1-XPF signaling pathway, the experimental workflow for inhibitor screening, and the logical relationship of the validation assays.
Figure 1: ERCC1-XPF's role in NER and the inhibitory action of this compound.
Figure 2: Workflow for the identification and validation of ERCC1-XPF inhibitors.
Figure 3: Logical flow for validating the specificity of an ERCC1-XPF inhibitor.
References
- 1. Small molecule inhibitors of ERCC1-XPF protein-protein interaction synergize alkylating agents in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA excision repair protein ERCC-1/DNA repair endonuclease XPF Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the DNA Repair Endonuclease ERCC1-XPF with Green Tea Polyphenol Epigallocatechin-3-Gallate (EGCG) and Its Prodrug to Enhance Cisplatin Efficacy in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based incision assay for human XPF–ERCC1 activity identifies important elements of DNA junction recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. The active site of the DNA repair endonuclease XPF–ERCC1 forms a highly conserved nuclease motif - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Control Experiments for NSC16168 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NSC16168, a specific inhibitor of the ERCC1-XPF DNA repair endonuclease, with alternative compounds. It includes detailed experimental protocols and supporting data to aid in the design and interpretation of research in the field of DNA repair inhibition and cancer therapeutics.
Performance Comparison of ERCC1-XPF Inhibitors
The following tables summarize the quantitative data for this compound and a key comparator, NSC143099, another identified inhibitor of ERCC1-XPF. This data is crucial for selecting appropriate controls and contextualizing experimental results.
| Compound | Target | IC50 (µM) | Cell Line | Effect | Reference |
| This compound | ERCC1-XPF | 0.42 | - | Inhibition of endonuclease activity | [1] |
| NSC143099 | ERCC1-XPF | 0.022 | - | Inhibition of endonuclease activity | [1] |
Table 1: In Vitro Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of this compound and NSC143099 against the purified ERCC1-XPF enzyme.
| Compound | Cell Line | Treatment | IC50 (µM) | Sensitization Effect | Reference |
| This compound | H460 (NSCLC) | This compound alone | > 50 | - | [1] |
| H460 (NSCLC) | Cisplatin (B142131) + this compound (25 µM) | ~2.5 | Potentiates cisplatin cytotoxicity | [2] | |
| H1299 (NSCLC, ERCC1 WT) | Cisplatin + this compound | Not specified | Potentiates cisplatin response | [1] | |
| H1299 (NSCLC, ERCC1 KO) | Cisplatin + this compound | Not specified | Minimal effect | [1] | |
| NSC143099 | H460 (NSCLC) | NSC143099 alone | > 50 | - | [2] |
| H460 (NSCLC) | Cisplatin + NSC143099 (15 µM) | ~5 | Potentiates cisplatin cytotoxicity | [2] |
Table 2: Cellular Activity and Cisplatin Sensitization. This table summarizes the effects of this compound and NSC143099 on cancer cell lines, both alone and in combination with the chemotherapeutic agent cisplatin.
Key Experimental Protocols
Detailed methodologies for essential experiments in this compound research are provided below. These protocols include critical steps for ensuring data accuracy and reproducibility.
In Vitro ERCC1-XPF Endonuclease Assay
This assay directly measures the inhibitory effect of compounds on the enzymatic activity of the purified ERCC1-XPF complex.
a. Materials and Reagents:
-
Purified recombinant human ERCC1-XPF protein
-
Fluorescently labeled DNA substrate (e.g., a stem-loop oligonucleotide with a 5'-fluorophore and a 3'-quencher)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 40 mM NaCl, 0.5 mM β-mercaptoethanol, 0.1 mg/ml BSA
-
Divalent cations: 5 mM MgCl2 or MnCl2
-
Test compounds (this compound, NSC143099, etc.) dissolved in DMSO
-
96-well microplate, fluorescence plate reader
b. Protocol:
-
Prepare a reaction mixture containing the assay buffer, divalent cations, and the fluorescent DNA substrate at a final concentration of 100 nM.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the purified ERCC1-XPF enzyme (e.g., 5 nM final concentration).
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by ERCC1-XPF separates the fluorophore and quencher, resulting in a fluorescence signal.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
c. Control Experiments:
-
Positive Control: A known inhibitor of ERCC1-XPF or a reaction without the test compound to represent 100% enzyme activity.
-
Negative Control: A reaction mixture without the ERCC1-XPF enzyme to measure background fluorescence. An inactive compound or vehicle (DMSO) should also be used.
Clonogenic Survival Assay
This assay assesses the long-term ability of cells to proliferate and form colonies after treatment with this compound, alone or in combination with DNA-damaging agents.
a. Materials and Reagents:
-
Cancer cell lines (e.g., H460, A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
Test compounds (this compound) and DNA-damaging agents (e.g., cisplatin, oxaliplatin, or ionizing radiation)
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
b. Protocol:
-
Seed the cells into 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, the DNA-damaging agent, or a combination of both.
-
Incubate the cells for the desired treatment duration (e.g., 24-72 hours).
-
Replace the treatment medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.
c. Control Experiments:
-
Positive Control: Treatment with a known cytotoxic agent (e.g., a high concentration of cisplatin) to ensure the assay can detect cell killing.[3]
-
Negative Control: Untreated cells to determine the baseline plating efficiency. Vehicle-treated (e.g., DMSO) cells should also be included to control for any effects of the solvent.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to quantify DNA damage and assess the inhibition of DNA repair at the single-cell level.
a. Materials and Reagents:
-
Treated and control cells
-
Low-melting-point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
DNA staining dye (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
b. Protocol:
-
After treatment with a DNA-damaging agent (e.g., H2O2 or UV radiation) in the presence or absence of this compound, harvest the cells.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells in the lysis solution to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. A reduction in the repair of DNA damage in the presence of this compound will result in longer comet tails over time compared to control cells.
c. Control Experiments:
-
Positive Control: Cells treated with a known DNA-damaging agent (e.g., H2O2 or UV radiation) to induce DNA breaks and form comet tails.[4]
-
Negative Control: Untreated cells to show the baseline level of DNA damage.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound research is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the Nucleotide Excision Repair pathway targeted by this compound and a typical experimental workflow.
Caption: Nucleotide Excision Repair (NER) pathway and the inhibitory action of this compound on ERCC1-XPF.
References
- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Usefulness of abrin as a positive control for the human tumor clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comet assay: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
NSC16168: A Potent Sensitizer to Cisplatin Therapy by Targeting DNA Repair
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
NSC16168 has emerged as a promising small molecule inhibitor with the potential to significantly enhance the efficacy of traditional chemotherapy. This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for this compound, focusing on its synergistic effects with cisplatin (B142131). Detailed experimental protocols and visual representations of the underlying biological pathways and workflows are included to support further research and development.
Mechanism of Action: Targeting the Nucleotide Excision Repair Pathway
This compound functions as a specific inhibitor of the ERCC1-XPF endonuclease, a critical component of the Nucleotide Excision Repair (NER) pathway.[1] The NER pathway is a major mechanism for repairing DNA damage induced by platinum-based chemotherapeutic agents like cisplatin. By inhibiting ERCC1-XPF, this compound prevents the removal of cisplatin-DNA adducts, leading to an accumulation of DNA damage and subsequently, enhanced cancer cell death.[1]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, highlighting its ability to potentiate the cytotoxic effects of cisplatin.
In Vitro Results: Enhanced Cisplatin Cytotoxicity
| Parameter | This compound Alone | Cisplatin Alone | This compound + Cisplatin | Cell Line | Reference |
| ERCC1-XPF Inhibition (IC50) | 0.42 µM | - | - | - | [1][2] |
| Cisplatin Cytotoxicity (IC50) | No significant cytotoxicity | Baseline | ~3-fold decrease | H460 (Lung Cancer) | [1] |
| Clonogenic Survival | No effect | Dose-dependent decrease | Significantly enhanced decrease | H460, H1299 (Lung Cancer) | [1] |
In Vivo Results: Potentiation of Antitumor Activity in a Xenograft Model
| Treatment Group | Dosage | Administration | Tumor Growth | Animal Model | Reference |
| Control (Vehicle) | - | - | Uninhibited | H460 Lung Cancer Xenograft (Mice) | [1] |
| This compound Alone | 20 mg/kg | Intraperitoneal (i.p.), twice daily | Minimally affected | H460 Lung Cancer Xenograft (Mice) | [1][2] |
| Cisplatin Alone | 3 mg/kg | i.p., twice a week | Initial delay, then continued growth | H460 Lung Cancer Xenograft (Mice) | [1] |
| This compound + Cisplatin | 20 mg/kg + 3 mg/kg | i.p. | Significantly inhibited | H460 Lung Cancer Xenograft (Mice) | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
ERCC1-XPF Endonuclease Activity Assay
This assay measures the inhibitory effect of this compound on the nuclease activity of purified ERCC1-XPF protein.
-
Reaction Setup: Prepare reaction mixtures containing purified ERCC1-XPF protein, a fluorescently labeled DNA substrate (e.g., a stem-loop structure), and varying concentrations of this compound in a suitable reaction buffer (e.g., 25 mM HEPES, 40 mM NaCl, 0.4 mM MnCl2).
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 2 hours).
-
Termination: Stop the reactions by adding a loading dye containing formamide (B127407) and EDTA, followed by heating at 95°C.
-
Analysis: Separate the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the fluorescently labeled DNA fragments using a gel imager and quantify the extent of DNA cleavage to determine the IC50 value of this compound.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment.
-
Cell Seeding: Seed H460 or H1299 lung cancer cells into 6-well plates at a low density to allow for individual colony formation.
-
Treatment: After cell attachment, treat the cells with this compound, cisplatin, or a combination of both for a specified duration (e.g., 2 hours for this compound pre-treatment followed by cisplatin).
-
Incubation: Remove the treatment media, wash the cells, and add fresh media. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Repair
This assay visualizes and quantifies DNA damage at the single-cell level.
-
Cell Treatment: Treat H460 cells with cisplatin to induce DNA damage, with or without pre-treatment with this compound.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto microscope slides pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, during which the broken DNA fragments will migrate out of the nucleoid, forming a "comet" tail.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. A reduction in the rate of tail disappearance over time in this compound-treated cells indicates inhibition of DNA repair.
In Vivo H460 Lung Cancer Xenograft Model
This model evaluates the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject H460 human lung cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Treatment Groups: Randomly assign the mice to different treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.
-
Drug Administration: Administer the drugs according to the specified schedule (e.g., this compound at 20 mg/kg, i.p., twice daily; cisplatin at 3 mg/kg, i.p., twice a week).
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: Continue the treatment for a defined period (e.g., 10 days) and monitor tumor growth. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth curves among the different treatment groups to assess the antitumor efficacy.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.
Caption: Signaling pathway of cisplatin-induced DNA damage and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro and in vivo evaluation of this compound.
References
Cross-Validation of NSC16168: A Guide to its Efficacy in Sensitizing Cancer Cells to Platinum-Based Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current findings on NSC16168, a small molecule inhibitor of the ERCC1-XPF endonuclease. The data presented herein is primarily derived from studies in non-small cell lung cancer (NSCLC) models, which serve as a foundational proof-of-concept for the potential cross-validation of this compound in other cancer types where platinum-based chemotherapy is a standard of care. While direct experimental data in other cancer models is currently limited in publicly available literature, the mechanism of action of this compound, targeting a key DNA repair pathway, suggests a broad potential for its application.
Mechanism of Action: Targeting the ERCC1-XPF DNA Repair Pathway
This compound is a specific inhibitor of the ERCC1-XPF heterodimer, a critical endonuclease in the nucleotide excision repair (NER) pathway.[1][2] The NER pathway is essential for repairing DNA damage induced by platinum-based chemotherapeutic agents like cisplatin (B142131), which form DNA adducts that disrupt DNA replication and transcription, ultimately leading to apoptosis.[1] In many cancers, including lung, ovarian, and colorectal cancer, overexpression of ERCC1 is associated with resistance to platinum-based therapies and a poorer prognosis.[3] By inhibiting ERCC1-XPF, this compound prevents the repair of cisplatin-induced DNA damage, thereby sensitizing cancer cells to the cytotoxic effects of the chemotherapy.[1][2][4]
Performance Data in Non-Small Cell Lung Cancer (NSCLC) Models
The primary research on this compound has been conducted in NSCLC cell lines and xenograft models. These studies demonstrate a significant potentiation of cisplatin's anti-cancer effects when used in combination with this compound.
In Vitro Efficacy
| Cell Line | Treatment | IC50 (Cisplatin) | Fold Sensitization | Reference |
| H460 | Cisplatin alone | ~6 µM | - | [1] |
| H460 | Cisplatin + 25 µM this compound | ~2 µM | ~3-fold | [1] |
| H460 | Cisplatin + 50 µM this compound | ~1 µM | ~6-fold | [1] |
| H1299 (ERCC1 WT) | Cisplatin alone | ~4 µM | - | [1] |
| H1299 (ERCC1 WT) | Cisplatin + 25 µM this compound | ~1.5 µM | ~2.7-fold | [1] |
| H1299 (ERCC1 KO) | Cisplatin alone | ~1 µM | - | [1] |
| H1299 (ERCC1 KO) | Cisplatin + 25 µM this compound | ~1 µM | No significant sensitization | [1] |
In Vivo Efficacy in H460 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition | Survival | Reference |
| Vehicle Control | - | - | Endpoint reached at ~16 days | [1] |
| This compound alone | 20 mg/kg, i.p., daily | Minimal effect on tumor growth | - | [1][5] |
| Cisplatin alone | 3 mg/kg, i.p., twice a week | Initial tumor response followed by regrowth | Delayed tumor growth | [1] |
| This compound + Cisplatin | 20 mg/kg this compound (daily) + 3 mg/kg Cisplatin (twice a week) | Significant and sustained inhibition of tumor growth | Maintained inhibition for the duration of treatment | [1][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its efficacy.
Caption: Mechanism of this compound in potentiating cisplatin-induced apoptosis.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Viability (Clonogenic Survival Assay)
-
Cell Seeding: Plate H460 or H1299 cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of cisplatin with or without a fixed concentration of this compound (e.g., 25 µM or 50 µM) for a specified duration (e.g., 4 hours).
-
Colony Formation: Remove the treatment media, wash the cells with PBS, and add fresh complete media. Culture the cells for 10-14 days to allow for colony formation.
-
Staining and Quantification: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet. Count the number of colonies (typically defined as >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Determine the IC50 of cisplatin in the presence and absence of this compound.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of H460 cells (e.g., 2.5 x 10^6 cells) into the flank of immunocompromised mice.[5]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., ~100 mm³).
-
Treatment Groups: Randomize the mice into four groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.
-
Drug Administration: Administer the drugs as per the established dosing schedule (e.g., this compound at 20 mg/kg daily via intraperitoneal injection and cisplatin at 3 mg/kg twice a week via intraperitoneal injection).[1][5]
-
Tumor Monitoring: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: Continue the treatment for a defined period (e.g., 10 days) and monitor tumor growth.[5] Euthanize the mice when tumors reach a predetermined endpoint size or if signs of toxicity are observed.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to evaluate the efficacy of the combination therapy.
Potential for Cross-Validation in Other Cancer Models
The fundamental role of the ERCC1-XPF complex in repairing DNA damage caused by platinum-based drugs is not limited to lung cancer. Elevated levels of ERCC1 have been linked to cisplatin resistance in various other malignancies, including:
-
Ovarian Cancer: Increased ERCC1 expression is a known mechanism of cisplatin resistance in ovarian cancer.
-
Colorectal Cancer: High ERCC1 levels have been shown to correlate with a poorer response to oxaliplatin-based chemotherapy.[3]
-
Head and Neck Cancer: ERCC1 expression is a predictive biomarker for the efficacy of platinum-based chemoradiation.
-
Bladder Cancer: Overexpression of ERCC1 is associated with resistance to cisplatin-based neoadjuvant chemotherapy.
Given that this compound directly targets this key resistance mechanism, it is highly probable that its sensitizing effects on platinum-based chemotherapy could be cross-validated in these and other cancer types. Further preclinical studies in ovarian, colorectal, and other relevant cancer models are warranted to confirm this potential and to determine the optimal therapeutic strategies.
Conclusion
The available data strongly supports the role of this compound as a potent sensitizer (B1316253) to cisplatin in non-small cell lung cancer models. Its specific mechanism of action, inhibiting the ERCC1-XPF DNA repair complex, provides a strong rationale for its investigation in a broader range of cancers where platinum resistance is a significant clinical challenge. The experimental frameworks presented in this guide can be adapted to validate the efficacy of this compound across these different cancer models, potentially paving the way for a novel combination therapy to improve patient outcomes.
References
- 1. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. XPF–ERCC1 Blocker Improves the Therapeutic Efficacy of 5-FU- and Oxaliplatin-Based Chemoradiotherapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Unlocking Synergies: A Comparative Guide to NSC16168 in Combination with DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the synergistic effects of the ERCC1-XPF inhibitor NSC16168 with various DNA damaging agents, supported by experimental data and detailed protocols.
The quest for more effective cancer therapies has led to a significant focus on combination treatments that exploit the vulnerabilities of cancer cells. One promising strategy involves targeting DNA repair pathways to enhance the efficacy of DNA damaging agents. This guide evaluates the synergistic effects of this compound, a specific inhibitor of the ERCC1-XPF endonuclease complex, with other DNA damaging agents. By inhibiting a key component of the Nucleotide Excision Repair (NER) and Interstrand Crosslink (ICL) repair pathways, this compound has the potential to sensitize cancer cells to a range of therapeutics that induce DNA lesions.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic interactions between ERCC1-XPF inhibitors and various DNA damaging agents.
| Combination Therapy | Cell Line | Assay | Key Findings | Reference |
| This compound + Cisplatin (B142131) | H460 (Lung Cancer) | Cell Viability | Potentiated cisplatin efficacy. | [1][2] |
| This compound + Cisplatin | H460 (Lung Cancer) | Clonogenic Survival | Increased sensitivity to cisplatin. | [1] |
| This compound + Cisplatin | H460 Xenograft (In Vivo) | Tumor Growth Inhibition | Significant inhibition of tumor growth compared to either agent alone. | [1][2] |
| ERCC1-XPF Blocker (NSC130813) + 5-Fluorouracil (5-FU) | HCT116 & SW620 (Colorectal Cancer) | Cell Viability | Enhanced cytotoxicity of 5-FU. | [3] |
| ERCC1-XPF Blocker (NSC130813) + Oxaliplatin | HCT116 & SW620 (Colorectal Cancer) | Cell Viability | Enhanced cytotoxicity of oxaliplatin. | [3] |
| ERCC1-XPF Blocker (NSC130813) + Radiation | HCT116 & SW620 (Colorectal Cancer) | Cell Viability & In Vivo Xenograft | Increased efficacy of radiotherapy. | [3] |
| ERCC1-XPF Inhibitor (Compound 6) + Cyclophosphamide | HCT-116 (Colorectal Cancer) | Clonogenic Survival | Sensitized cells to cyclophosphamide. | [4] |
| ERCC1-XPF Inhibitor (Compound 6) + Ionizing Radiation | HCT-116 (Colorectal Cancer) | Clonogenic Survival | Sensitized cells to ionizing radiation in a dose-dependent manner.[4][5] | [4] |
Note: While direct experimental data for the combination of this compound with doxorubicin (B1662922) and etoposide (B1684455) is limited in the currently available literature, the known role of ERCC1-XPF in repairing DNA damage induced by a broad range of agents, including topoisomerase inhibitors, suggests a strong potential for synergistic interactions.[6] Further research in this area is warranted.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.
Cell Viability Assay
This protocol is used to assess the cytotoxic effects of drug combinations on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the DNA damaging agent, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Combination Index (CI) values can be calculated using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Clonogenic Survival Assay
This assay measures the ability of single cells to form colonies after treatment, assessing long-term reproductive viability.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound, the DNA damaging agent, or the combination for a specified duration (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the efficacy of combination therapy in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, DNA damaging agent alone, and combination therapy).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., intraperitoneal injection, oral gavage). For example, this compound could be administered at 20 mg/kg daily, and cisplatin at 5 mg/kg weekly.[1]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the differences between groups.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound with DNA damaging agents stems from its ability to inhibit the ERCC1-XPF endonuclease, a critical component of multiple DNA repair pathways.
References
- 1. oncotarget.com [oncotarget.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XPF–ERCC1 Blocker Improves the Therapeutic Efficacy of 5-FU- and Oxaliplatin-Based Chemoradiotherapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of NSC16168: A Guide for Laboratory Professionals
Understanding NSC16168: Handling and Storage
This compound is a compound that inhibits DNA repair, thereby potentiating the antitumor activity of cisplatin.[1] Before considering disposal, it is essential to understand its storage and handling requirements to maintain its stability and prevent accidental exposure.
Storage and Stability Data:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year[1] or 6 months[2] |
| -20°C | 1 month[2] |
Note: It is recommended to keep the compound away from moisture.[1]
Solubility Information:
| Solvent | Concentration | Recommendation |
| DMSO | 20 mg/mL (42.24 mM) | Sonication is recommended[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.22 mM) | Sonication is recommended[1] |
Procedural Guidance for the Disposal of this compound
The disposal of this compound should be managed in accordance with federal, state, and local regulations, as well as institutional policies for hazardous waste. The following steps provide a general framework for the proper disposal of this compound and associated materials.
Step 1: Waste Categorization and Segregation
The initial and most crucial step is the accurate categorization of this compound waste. As an antineoplastic and cytotoxic agent, it should be treated as hazardous chemical waste.[3]
-
Segregation is Key: Do not mix this compound waste with other waste streams.[3] It is particularly important to separate it from non-hazardous waste to avoid unnecessary disposal costs and environmental impact. Halogenated and non-halogenated solvent wastes should also be kept separate where possible, as disposal costs can differ.[4]
Step 2: Container Selection and Labeling
Proper containment is non-negotiable for ensuring safety and compliance.
-
Container Requirements: Use containers that are chemically compatible with this compound and any solvents used.[5] The containers must be in good condition, free from leaks, and have secure closures.[5] For sharps contaminated with this compound, such as needles and syringes, use designated sharps containers.
-
Labeling for Safety: All waste containers must be clearly labeled.[6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The specific hazards associated with the compound (e.g., "Cytotoxic," "Handle with Gloves")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location[4]
-
Step 3: Accumulation and Storage
Designated satellite accumulation areas (SAAs) are essential for the safe temporary storage of hazardous waste within the laboratory.
-
Storage Guidelines: Store waste containers in a designated, well-ventilated area, away from sources of ignition and incompatible materials.[6][7] Secondary containment should be used to prevent spills from reaching drains.[4][6] The regulations for academic laboratories under EPA's Subpart K suggest a maximum storage time of six months within the facility.[5]
Step 4: Disposal Procedures
Never dispose of this compound down the drain or in regular trash.[5][7] Evaporation of chemical waste is also prohibited.[4][7]
-
Empty Containers: An empty container that has held an acute hazardous waste must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash.[7] The rinsate should be collected and disposed of as hazardous waste. For other hazardous wastes, once the container is emptied of as much residue as possible, and the label is defaced, it may be disposed of as regular trash.[7]
-
Contaminated Materials: Personal protective equipment (PPE) such as gloves and lab coats, as well as disposable labware contaminated with this compound, should be collected in a designated hazardous waste container.[8]
-
Requesting Pickup: Once a waste container is full or is no longer being used, a hazardous waste pickup should be requested through your institution's Environmental Health and Safety (EHS) department.[3][9]
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of chemical waste like this compound, the following workflow diagram illustrates the key decision points and actions required from waste generation to final disposal.
References
- 1. This compound | Selective ERCC1-XPF inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. web.uri.edu [web.uri.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. vumc.org [vumc.org]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of NSC16168: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling NSC16168, a selective ERCC1-XPF inhibitor. In the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on established protocols for handling potent, cytotoxic, and antiproliferative compounds.
Occupational exposure to potent compounds like this compound can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1] Therefore, stringent adherence to safety protocols is mandatory to protect laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure. All personnel handling this compound must be trained in the proper donning and doffing of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[1] | Provides a barrier against chemical permeation. Double-gloving offers additional protection in case of a breach in the outer glove.[1] |
| Inner glove under gown cuff, outer glove over cuff.[1] | Prevents skin exposure at the wrist.[1] | |
| ASTM D6978-05 compliant.[1][2] | Standard for resistance of medical gloves to permeation by chemotherapy drugs.[1] | |
| Gown | Disposable, impermeable gown with a closed front and long sleeves.[1] | Protects against splashes and contamination of personal clothing.[1] |
| Polypropylene with a polyethylene (B3416737) coating is a common material.[1] | Offers resistance to chemical permeation. | |
| Eye/Face Protection | Full-face shield or safety goggles in conjunction with a fluid-resistant mask. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) for handling powders. | Prevents inhalation of fine particles. |
| Additional PPE | Shoe covers.[1] | Prevents the tracking of contaminants out of the laboratory.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures:
-
Preparation and Compounding: All handling of open powders or concentrated solutions of this compound should be conducted in a designated containment device, such as a biological safety cabinet (BSC) or a glove box isolator.[1] Before beginning work, ensure that a cytotoxic spill kit is readily available.[1]
-
Administration and Experimental Use: Wear the full complement of recommended PPE at all times. Use luer-lock fittings for all syringes and IV connections to prevent leakage.[1]
-
Spill Management: In the event of a spill, immediately cordon off the area to prevent exposure to others.[1] Use a designated cytotoxic spill kit, following the manufacturer's instructions.[1]
Disposal Plan for this compound Waste
Proper disposal of all materials that have come into contact with this compound is critical to prevent environmental contamination and secondary exposure.
-
Contaminated PPE and Materials: All disposable items, such as gloves, gowns, bench paper, and pipette tips, are considered cytotoxic waste.[1] These materials must be disposed of in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers.[1]
-
Liquid and Solid Waste: Liquid waste should be collected in designated, sealed containers.[1] Solid waste, including empty vials, should also be disposed of in cytotoxic waste containers.[1]
-
Sharps: All needles, syringes, and other sharps must be disposed of immediately in a designated puncture-resistant sharps container.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
